molecular formula C9H8Cl2O2 B177109 3-(3,4-Dichlorophenyl)propanoic acid CAS No. 25173-68-6

3-(3,4-Dichlorophenyl)propanoic acid

Cat. No.: B177109
CAS No.: 25173-68-6
M. Wt: 219.06 g/mol
InChI Key: NHYJRLYFKZYPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJRLYFKZYPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179841
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-68-6
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dichlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25173-68-6

This technical guide provides a comprehensive overview of 3-(3,4-Dichlorophenyl)propanoic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and purification protocols, analytical characterization, and known biological activities, supported by experimental methodologies and data visualizations.

Chemical and Physical Properties

This compound is a solid, appearing as an off-white to light yellow substance.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 25173-68-6[1][2]
Molecular Formula C₉H₈Cl₂O₂[1][2]
Molecular Weight 219.06 g/mol [1][2]
Melting Point 97 °C[1]
Boiling Point 339 °C[1]
Density 1.392 g/cm³[1]
Flash Point 159 °C[1]
Acidity (pKa) 4.52 ± 0.10 (Predicted)[1]
Appearance Off-white to light yellow solid[1]
Storage Conditions Sealed in a dry place at room temperature[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various organic chemistry routes. One common approach involves the reaction of a 3,4-dichlorobenzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol: General Synthesis via Malonic Ester

A general method for the preparation of 3-(3-halogenophenyl)propanoic acids involves a multi-step process. In the first step, under alkaline conditions and in the presence of a solvent, a benzyl chloride derivative (in this case, 3,4-dichlorobenzyl chloride) is reacted with a malonic ester, such as diethyl malonate. The resulting intermediate is then hydrolyzed, typically using a base like sodium hydroxide. The final step involves acidification with a mineral acid (e.g., hydrochloric acid or sulfuric acid) followed by decarboxylation at elevated temperatures (120-250 °C) to yield the desired propanoic acid derivative.

Experimental Protocol: Purification by Recrystallization

For purification, recrystallization is a common method. For a related compound, N-(3,4-dichlorophenyl)-succinamic acid, the crude solid was recrystallized from ethanol to a constant melting point.[2] A similar procedure can be applied to this compound. The crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol). The solution is then allowed to cool slowly, promoting the formation of crystals. The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

G General Synthesis and Purification Workflow Reactants 3,4-Dichlorobenzyl Chloride + Diethyl Malonate Alkylation Alkylation (Base, Solvent) Reactants->Alkylation Intermediate Diethyl (3,4-Dichlorobenzyl)malonate Alkylation->Intermediate Hydrolysis Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Dianion Malonic Acid Derivative Hydrolysis->Dianion Acidification Acidification (e.g., HCl) Dianion->Acidification Decarboxylation Decarboxylation (Heat) Acidification->Decarboxylation Crude_Product Crude this compound Decarboxylation->Crude_Product Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

General Synthesis and Purification Workflow

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques such as mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound, which can be used for identification.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like this compound is characterized by specific absorption bands. A broad absorption between 2500 and 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding.[3] A strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Applications in Drug Development

While specific biological data for this compound is limited, the broader class of dichlorophenyl-containing compounds has shown a range of biological activities, including anticancer, anti-inflammatory, and herbicidal effects.[4] The specific activity is highly dependent on the substitution pattern on the phenyl ring.[4]

For instance, the structurally similar 3-(2,4-Dichlorophenyl)propionic acid is known for its anti-inflammatory properties and is used as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] It is suggested that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory process.[5] This compound and its derivatives also find applications in the synthesis of agrochemicals, such as herbicides and fungicides.[5]

Derivatives of 3-aminopropanoic acid with dichlorophenyl substitutions are being explored for their potential in pharmaceutical development, particularly for neurological disorders, due to their enhanced interactions with biological targets.

Given the anti-inflammatory potential of related compounds, a plausible mechanism of action for dichlorophenylpropanoic acids could involve the inhibition of the cyclooxygenase pathway.

G Hypothesized Mechanism of Action (NSAID-like) cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Molecule 3-(3,4-Dichlorophenyl) propanoic acid (Hypothetical) Molecule->COX_Enzyme Inhibition

Hypothesized NSAID-like Mechanism of Action

It is important to note that further research is required to elucidate the specific biological activities and mechanisms of action of this compound. Its structural similarity to compounds with known biological effects makes it a molecule of interest for further investigation in drug discovery and agrochemical development.

References

physicochemical properties of 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-(3,4-Dichlorophenyl)propanoic Acid

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a dichlorinated phenyl ring attached to a propanoic acid chain, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding its physicochemical properties is fundamental for predicting its behavior in chemical reactions, its environmental fate, and its potential biological activity. This document provides a comprehensive overview of these properties, complete with experimental protocols for their determination and logical workflows.

Core Physicochemical Properties

The key physicochemical data for this compound are summarized below. These values are essential for laboratory use, safety assessments, and theoretical modeling.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 25173-68-6[1][2][3]
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 97 °C[1]
Boiling Point 339 °C[1]
Density 1.392 g/cm³[1]
Flash Point 159 °C[1]
pKa (Predicted) 4.52 ± 0.10[1]
Storage Conditions Sealed in dry, Room Temperature[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation of data. The following sections describe standard experimental protocols.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[5][6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) containing a heat-transfer fluid (e.g., mineral oil).

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[6]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[6]

  • Replicate Measurements: For accuracy, the determination should be repeated at least twice, and the results should be consistent.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording Prep1 Powder the Sample Prep2 Load Capillary Tube Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Heat Slowly (~2°C/min) Measure1->Measure2 Measure3 Observe Melting Measure2->Measure3 Record1 Record T1 (Start of Melt) Measure3->Record1 Record2 Record T2 (End of Melt) Record1->Record2 Record3 Report Range (T1-T2) Record2->Record3

Workflow for Melting Point Determination.
pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity in a given solvent. For carboxylic acids, this value is crucial for understanding their behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.[7]

Protocol: Potentiometric Titration

  • System Calibration: Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 mM) in an appropriate solvent system. To maintain constant ionic strength, a salt like 0.15 M KCl can be added.[8] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with measurements.[8]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode.[8] Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).[8]

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[8] Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the flattest region of the buffer zone on the curve. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) indicates the equivalence point.

  • Replication: Perform a minimum of three titrations to ensure the reliability of the result and calculate the average pKa.[8]

pKa_Determination Start Start Calibrate Calibrate pH Meter (Standard Buffers) Start->Calibrate Prepare Prepare Analyte Solution (Known Concentration + KCl) Calibrate->Prepare Titrate Titrate with Standard Base (e.g., 0.1M NaOH) Prepare->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Analyze Curve for Half-Equivalence Point Plot->Analyze Result pKa = pH at Half-Equivalence Analyze->Result End End Result->End

Workflow for pKa Determination via Potentiometric Titration.
LogP Determination

The partition coefficient (P), or its logarithm (LogP), quantifies the lipophilicity of a compound. It is defined as the ratio of the concentration of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9] The shake-flask method is a classic and reliable technique for its measurement.[9]

Protocol: Shake-Flask Method

  • Phase Preparation: Prepare two phases. The aqueous phase (e.g., phosphate buffer at pH 7.4) is pre-saturated with n-octanol. The organic phase (n-octanol) is pre-saturated with the aqueous buffer.[10] This minimizes volume changes during the experiment.

  • Sample Addition: A precisely weighed amount of this compound is dissolved in one of the phases (or a mixture). Equal volumes of the pre-saturated n-octanol and aqueous buffer are then combined in a flask.[10]

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[10][11]

  • Phase Separation: The mixture is allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Concentration Measurement: Carefully take an aliquot from each phase.[11] Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC with UV detection or NMR spectroscopy.[10][11]

  • Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The LogP is then calculated as log₁₀(P).[9]

LogP_Determination Start Start Prepare Prepare Pre-saturated n-Octanol and Aqueous Phases Start->Prepare Add Add Compound to Phases Prepare->Add Equilibrate Shake/Stir to Reach Equilibrium Add->Equilibrate Separate Separate the Two Phases (e.g., Centrifuge) Equilibrate->Separate Measure Measure Concentration in Each Phase (HPLC/NMR) Separate->Measure Calculate Calculate LogP = log([Octanol]/[Aqueous]) Measure->Calculate End End Calculate->End

Workflow for LogP Determination via Shake-Flask Method.

Synthesis Pathway

While specific synthesis routes for this compound are proprietary, a general and logical pathway can be inferred from methods used for similar halogenated phenylpropanoic acids.[12] A common approach involves the reaction of a benzyl derivative with a malonic ester, followed by hydrolysis and decarboxylation.

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product R1 3,4-Dichlorobenzyl Halide Step1 Step 1: Condensation (Base + Solvent) R1->Step1 R2 Malonic Ester R2->Step1 Step2 Step 2: Hydrolysis (e.g., NaOH aq) Step1->Step2 Step3 Step 3: Decarboxylation (Acidification + Heat) Step2->Step3 Product This compound Step3->Product

Logical Synthesis Pathway.

References

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 3-(3,4-Dichlorophenyl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its core structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, attached to a propanoic acid tail.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 25173-68-6[1]
Chemical Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.065 g/mol [1]
InChI InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)[1]
InChIKey NHYJRLYFKZYPMO-UHFFFAOYSA-N[1]
Physical Form Solid (predicted)

Synthesis

A plausible and common method for the synthesis of 3-phenylpropanoic acids is the catalytic hydrogenation of the corresponding cinnamic acid derivative. In this case, this compound can be prepared by the reduction of the double bond in 3-(3,4-dichlorophenyl)acrylic acid (3,4-dichlorocinnamic acid).

Experimental Protocol: Catalytic Hydrogenation of 3,4-Dichlorocinnamic Acid

This protocol is based on general procedures for the hydrogenation of cinnamic acids.[2][3]

Materials:

  • 3-(3,4-dichlorophenyl)acrylic acid

  • Palladium on carbon (5% or 10% Pd/C) catalyst

  • Solvent (e.g., Ethanol, Ethyl acetate, or Tetrahydrofuran)

  • Hydrogen gas (H₂)

  • Triethylamine (optional, as a base)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve 3-(3,4-dichlorophenyl)acrylic acid in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).

  • If the starting material or product is acidic and might inhibit the catalyst, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as per available equipment).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 65°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).[2]

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis_Workflow Synthesis Workflow for this compound start 3,4-Dichlorocinnamic Acid reaction Catalytic Hydrogenation start->reaction reagents H₂, Pd/C Catalyst Solvent (e.g., Ethanol) reagents->reaction workup Filtration (removal of catalyst) Solvent Evaporation reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Synthesis of this compound.

Spectroscopic Data

Mass Spectrometry

The mass spectrum (electron ionization) of this compound is available in the NIST WebBook.[1] The spectrum would be expected to show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms.

Infrared (IR) Spectroscopy

An IR spectrum for this compound is also available in the NIST WebBook.[1] Key characteristic absorption bands would include:

  • A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 3300-2500 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons around 3000 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching bands, typically in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.4Doublet1HAr-H (H2)
~7.2Doublet of Doublets1HAr-H (H6)
~7.0Doublet1HAr-H (H5)
~2.9Triplet2H-CH₂- (α to Ar)
~2.6Triplet2H-CH₂- (α to COOH)

The aromatic protons will exhibit coupling constants typical for ortho and meta relationships.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~178-COOH
~140Ar-C (C1)
~132Ar-C (C4)
~131Ar-C (C3)
~130Ar-CH (C5)
~129Ar-CH (C6)
~127Ar-CH (C2)
~35-CH₂- (α to Ar)
~30-CH₂- (α to COOH)

Potential Biological Activities

While specific biological activity data for this compound is limited in the public domain, the activities of structurally related compounds suggest several areas of potential interest for researchers.

Anti-inflammatory Activity

Many phenylpropanoic acid derivatives are known to possess anti-inflammatory properties. For instance, a pyrrole derivative of 3-phenylpropanoic acid has been shown to exhibit potent anti-inflammatory activity by reducing paw edema and suppressing the pro-inflammatory cytokine TNF-α in animal models.[6][7] This suggests that this compound could be investigated for similar activities.

Herbicidal and Plant Growth Regulatory Activity

Dichlorinated phenyl derivatives are common motifs in herbicides. For example, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide that functions as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants. Given the structural similarities, this compound may exhibit herbicidal or plant growth regulatory properties.

Antimicrobial and Anticancer Potential

Derivatives of dichlorophenyl compounds have been explored for a range of biological activities, including anticancer and antimicrobial effects.[7] The specific substitution pattern on the phenyl ring is a critical determinant of activity. Therefore, this compound could be a candidate for screening in anticancer and antimicrobial assays.

Signaling_Pathway Hypothetical Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Gene Transcription mapk->transcription nfkb->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor compound This compound (Hypothesized) compound->mapk Inhibition? compound->nfkb Inhibition?

Caption: A hypothetical anti-inflammatory signaling pathway.

References

An In-depth Technical Guide to the Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(3,4-Dichlorophenyl)propanoic acid, a valuable building block in medicinal chemistry and agrochemical research. The document details a robust and efficient two-step synthetic pathway commencing with the Knoevenagel condensation of 3,4-dichlorobenzaldehyde with malonic acid, followed by the catalytic hydrogenation of the resulting α,β-unsaturated carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the chemical transformations. The information presented is curated from scientific literature to ensure accuracy and reproducibility.

Introduction

This compound is a halogenated arylpropionic acid derivative. The dichlorophenyl moiety is a common feature in a variety of biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the structural motif of this compound makes it an interesting candidate for further investigation in drug discovery programs. Its potential applications may extend to other areas such as anticancer, antimicrobial, and herbicidal agents, as has been observed with structurally related dichlorophenyl-containing compounds.[1] This guide focuses on a reliable and scalable synthetic route to this important chemical entity.

Synthetic Pathway Overview

The recommended synthetic route to this compound is a two-step process:

  • Step 1: Knoevenagel Condensation. 3,4-Dichlorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine (Doebner modification), to yield 3-(3,4-Dichlorophenyl)-2-propenoic acid.[2][3]

  • Step 2: Catalytic Hydrogenation. The resulting α,β-unsaturated carboxylic acid is then reduced via catalytic hydrogenation to afford the target molecule, this compound.[4][5]

This pathway is advantageous due to the ready availability of the starting materials, generally high yields, and straightforward experimental procedures.

Synthesis_Pathway start 3,4-Dichlorobenzaldehyde intermediate 3-(3,4-Dichlorophenyl)-2-propenoic acid start->intermediate Knoevenagel Condensation Step 1 product This compound intermediate->product Catalytic Hydrogenation Step 2 reagent1 Malonic Acid, Pyridine, Piperidine (cat.) reagent2 H2, Pd/C

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)-2-propenoic acid via Knoevenagel Condensation (Doebner Modification)

This procedure is adapted from the general principles of the Doebner modification of the Knoevenagel condensation.[6][7]

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-4 mL per gram of aldehyde).

  • To this solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water to remove any remaining pyridine and piperidine hydrochloride.

  • Recrystallize the crude 3-(3,4-Dichlorophenyl)-2-propenoic acid from a suitable solvent system, such as ethanol/water, to obtain the purified product.

  • Dry the purified product under vacuum.

Table 1: Quantitative Data for Step 1

ParameterValueReference
Typical Yield75-85%[3][7]
Melting PointVaries depending on purityN/A
AppearanceWhite to off-white solidN/A
Step 2: Synthesis of this compound via Catalytic Hydrogenation

This procedure is based on standard protocols for the catalytic hydrogenation of α,β-unsaturated carboxylic acids.[4][5]

Materials:

  • 3-(3,4-Dichlorophenyl)-2-propenoic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite® or other filtration aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Magnetic stirrer

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-(3,4-Dichlorophenyl)-2-propenoic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of the substrate).

  • Seal the reaction vessel and flush with hydrogen gas to displace the air.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, the crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Table 2: Quantitative Data for Step 2

ParameterValueReference
Typical Yield>95%[5]
Melting Point99-101 °CN/A
AppearanceWhite solidN/A

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the structural motifs present in the molecule suggest several potential areas for pharmacological investigation.

4.1. Anti-inflammatory Activity:

Arylpropionic acids are a well-known class of NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1] It is plausible that this compound could exhibit similar inhibitory activity.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target 3-(3,4-Dichlorophenyl) propanoic acid Target->COX Potential Inhibition COX->PGG2

Figure 2: Potential inhibition of the cyclooxygenase (COX) pathway.

4.2. Anticancer and Antimicrobial Potential:

Numerous compounds containing the dichlorophenyl moiety have been reported to possess anticancer and antimicrobial properties.[1] The mechanism of action for such compounds can be diverse, including the inhibition of specific enzymes crucial for cancer cell proliferation or microbial survival.

4.3. Herbicidal Activity:

Some dichlorophenyl derivatives are known to act as herbicides. For instance, a structurally related compound, 3-(2,4-dichlorophenyl)-perhydroindolizine-2,4-dione, has been shown to inhibit plant acetyl-coenzyme A carboxylase (ACCase).[8]

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from commercially available starting materials. The Knoevenagel condensation followed by catalytic hydrogenation provides a high-yielding route to this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry, drug development, and agrochemical synthesis. While the specific biological activity of the title compound is not yet extensively documented, its structural features suggest promising avenues for investigation as a potential anti-inflammatory, anticancer, antimicrobial, or herbicidal agent. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-(3,4-Dichlorophenyl)propanoic acid. The information is intended to equip laboratory personnel with the necessary knowledge to minimize risks and ensure a safe working environment.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic carboxylic acid. While specific physical and chemical data for this compound are not extensively published, the following table summarizes available information and includes data from closely related structural analogs for comparative purposes.

PropertyValue for this compoundData for Structural Analogs
CAS Number 25173-68-6[1]-
Molecular Formula C₉H₈Cl₂O₂[2]-
Molecular Weight 219.06 g/mol [2]-
Appearance Solid (predicted)White to off-white crystalline solid for 3-(4-Chlorophenyl)propanoic acid
Melting Point Not available127-131 °C for 3-(4-Chlorophenyl)propanoic acid[3]; 87-94 °C for 3-(2,4-Dichlorophenyl)propionic acid[4]
Boiling Point Not available306.6 °C at 760 mmHg for 3-(4-Chlorophenyl)propanoic acid[5]
Solubility Not availableSoluble in organic solvents for Dichlorprop[6]
Density Not available1.27 g/cm³ for 3-(4-Chlorophenyl)propanoic acid[5]

Hazard Identification and Classification

Based on available safety data sheets for this compound and its isomers, the compound is classified as hazardous.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation , H335: May cause respiratory irritation.[1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

CategoryPrecautionary Statement CodePrecautionary Statement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash hands thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P330Rinse mouth.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]

Toxicological Information

Acute Toxicity:

  • Oral: Harmful if swallowed. While a specific LD50 value is not available, the classification as Category 4 suggests an LD50 value is likely to be in the range of 300 to 2000 mg/kg for rats.

  • Inhalation: May cause respiratory tract irritation.[1]

  • Dermal: Causes skin irritation.[1]

  • Eye: Causes serious eye irritation.[1]

Experimental Protocols

The following are generalized experimental protocols for assessing the acute toxicity of a substance like this compound, based on OECD guidelines. These should be adapted and approved by the relevant institutional safety committee before implementation.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)

This protocol outlines a limit test to determine if the substance has an LD50 above or below 2000 mg/kg body weight.

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females as they are often slightly more sensitive.

  • Housing and Fasting: House the animals individually. Withhold food overnight for approximately 12 hours before dosing, ensuring free access to water.

  • Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 1% carboxymethyl cellulose) to a concentration that allows for administration of 2000 mg/kg in a reasonable volume.

  • Dosing: Administer a single oral dose of 2000 mg/kg to one animal using a gavage needle.

  • Observation: Observe the animal continuously for the first 30 minutes after dosing, and then periodically for the next 4 hours. Provide food 1-2 hours after dosing. Monitor the animal for signs of toxicity and mortality for at least 14 days.

  • Procedure Progression:

    • If the first animal survives, dose four additional animals sequentially with 2000 mg/kg.

    • If the first animal dies, the test is continued at a lower dose level (e.g., 300 mg/kg) in a new animal.

  • Data Collection: Record body weight on days 1, 7, and 14. Document all clinical signs of toxicity and their duration. Perform a gross necropsy on all animals at the end of the study.

  • Endpoint: If three or more animals survive at the 2000 mg/kg dose, the LD50 is considered to be greater than 2000 mg/kg.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Adapted from OECD Guideline 439)

This protocol provides a non-animal alternative for assessing skin irritation potential.

  • Test System: Utilize a commercially available reconstructed human epidermis (RhE) model.

  • Preparation: Prepare the test substance as a solution or suspension in a suitable solvent.

  • Application: Apply a defined amount of the test substance to the surface of the RhE tissue.

  • Exposure and Incubation: Expose the tissue to the substance for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and incubate for a further period (e.g., 42 hours) in fresh medium.

  • Viability Assessment: Determine the viability of the tissue using a quantitative method, such as the MTT assay.

  • Data Analysis: Compare the viability of the treated tissues to that of negative controls. A reduction in tissue viability below a certain threshold (typically 50%) is indicative of skin irritation potential.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Adapted from OECD Guideline 492)

This protocol offers an in vitro method for identifying chemicals that may cause serious eye damage or irritation.

  • Test System: Use a commercially available reconstructed human cornea-like epithelium (RhCE) model.

  • Application: Apply the test substance to the epithelial surface of the RhCE model.

  • Exposure and Incubation: Expose the tissue for a defined period (e.g., 30 minutes) at 37°C.

  • Post-Exposure Incubation: Rinse the substance from the tissue and incubate for a post-exposure period (e.g., 2 hours).

  • Viability Measurement: Assess tissue viability using a method like the MTT assay.

  • Classification: Classify the substance based on the reduction in tissue viability compared to negative controls. A viability below a specific threshold (e.g., 60%) indicates potential for eye irritation or serious eye damage.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, follow these emergency procedures.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Containment: Prevent the spill from spreading.

  • Cleanup:

    • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key safety workflows and relationships.

SafeHandlingWorkflow Receipt Receipt of Chemical Storage Secure Storage (Cool, Dry, Ventilated) Receipt->Storage Handling Handling in Fume Hood (PPE Required) Storage->Handling Experiment Experimental Use Handling->Experiment Waste Waste Collection (Labeled, Sealed Container) Handling->Waste Experiment->Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: Workflow for the safe handling of this compound.

SafetyPrecautions Main Safe Use of This compound EngControls Engineering Controls Main->EngControls PPE Personal Protective Equipment Main->PPE AdminControls Administrative Controls Main->AdminControls Emergency Emergency Procedures Main->Emergency FumeHood Chemical Fume Hood EngControls->FumeHood Ventilation Good Ventilation EngControls->Ventilation Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles LabCoat Lab Coat PPE->LabCoat SOPs Standard Operating Procedures AdminControls->SOPs Training Training AdminControls->Training SpillKit Spill Kit Emergency->SpillKit FirstAid First Aid Emergency->FirstAid

Caption: Interrelationship of safety precautions for hazardous chemicals.

References

Spectroscopic Analysis of 3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3,4-Dichlorophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on computational algorithms and analysis of similar chemical structures. Experimental values may vary.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0 - 12.0Singlet (broad)1H-COOH
~7.35Doublet1HAr-H
~7.28Doublet of doublets1HAr-H
~7.05Doublet1HAr-H
~2.95Triplet2H-CH₂-Ar
~2.70Triplet2H-CH₂-COOH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~178.5C=O
~140.0Ar-C
~132.5Ar-C
~130.5Ar-C
~130.0Ar-C
~128.0Ar-C
~125.5Ar-C
~35.0-CH₂-COOH
~30.0-CH₂-Ar
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3080MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1475, ~1400MediumC=C stretch (Aromatic)
~1250StrongC-O stretch
~820StrongC-H bend (Aromatic, out-of-plane)
~880, ~680Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern.[1]

Table 4: Key Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
220/218~20/~30[M]⁺ (Molecular Ion)
175/173~65/~100[M - COOH]⁺
139~40[C₇H₅Cl]⁺
111/109~15/~45[C₆H₄Cl]⁺

Experimental Workflow

The general workflow for obtaining and analyzing spectroscopic data for a solid organic compound like this compound is outlined below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Solid Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve NMR_Prep Prepare NMR Tube Dissolve->NMR_Prep IR_Prep Prepare Thin Film / KBr Pellet Dissolve->IR_Prep MS_Prep Prepare for Ionization Dissolve->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.

  • Spectral Analysis: For ¹H NMR, the chemical shift, integration, and multiplicity of each signal are analyzed. For ¹³C NMR, the chemical shift of each unique carbon atom is determined.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Thin Film Method): A few milligrams of the solid sample are dissolved in a small amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer.

  • Background Subtraction: A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum to ensure that peaks from the plate or atmospheric CO₂ and water are not misinterpreted.

  • Spectral Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often after being dissolved in a suitable solvent and then vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).

  • Fragmentation: The high energy of the ionization process causes the molecular ions to break apart into smaller, charged fragments.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Spectral Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides clues about the molecule's structure. Common fragmentation for carboxylic acids includes the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[2]

References

Navigating the Solubility Landscape of 3-(3,4-Dichlorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,4-Dichlorophenyl)propanoic acid, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for solubility determination and a structured framework for data presentation.

Introduction

This compound is a carboxylic acid derivative whose utility in the synthesis of bioactive molecules is critically influenced by its solubility in various organic solvents. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide outlines the principles and methodologies for accurately determining and presenting the solubility data for this compound.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature, this section provides a standardized format for researchers to systematically record their experimental findings. The following table is designed for clarity and comparative analysis of solubility at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Alcohols
Methanol25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric
Ethanol25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric
Isopropanol25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric
Ketones
Acetone25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric
Esters
Ethyl Acetate25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric
Aromatic Hydrocarbons
Toluene25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric
Chlorinated Solvents
Dichloromethane25Data to be determinedData to be determinede.g., Gravimetric
40Data to be determinedData to be determinede.g., Gravimetric

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable and reproducible research. The following sections detail two common and robust methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

  • Filtration: Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe and pass it through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the dissolved solute and the initial volume of the solvent used.

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Visible range, and the solvent does not interfere with this absorption.

Materials:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Filtration and Dilution: Filter the saturated solution using a syringe filter. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the equation of the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualizing the Experimental Workflow

To aid in the conceptual understanding of the solubility determination process, the following diagrams illustrate the key steps and logical flow of the experimental procedures.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess solute to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant settle->filter weigh_filtrate Weigh a known volume of filtrate filter->weigh_filtrate evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Weigh dried residue (solute) evaporate->weigh_residue calculate Calculate solubility (e.g., g/100 mL) weigh_residue->calculate end End calculate->end

Caption: Gravimetric method workflow for solubility determination.

G Logical Flow for Solubility Method Selection rect_node rect_node start Start: Determine Solubility has_chromophore Does the compound have a suitable UV-Vis chromophore? start->has_chromophore solvent_interferes Does the solvent interfere with absorbance at λmax? has_chromophore->solvent_interferes Yes use_gravimetric Use Gravimetric Method has_chromophore->use_gravimetric No use_uv_vis Use UV-Visible Spectrophotometry solvent_interferes->use_uv_vis No solvent_interferes->use_gravimetric Yes end End use_uv_vis->end use_gravimetric->end

Caption: Decision tree for selecting a solubility determination method.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins its application in research and development. This guide provides the necessary framework for researchers to systematically determine and document this crucial data. By following the detailed experimental protocols and utilizing the structured data presentation format, the scientific community can build a comprehensive understanding of the solubility profile of this important chemical entity.

Potential Biological Activity of 3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 3-(3,4-Dichlorophenyl)propanoic acid is limited in publicly available scientific literature. This guide extrapolates potential activities based on the known biological effects of structurally related compounds, particularly other arylpropionic acids and molecules containing a dichlorophenyl moiety. The information presented herein is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimentation.

Introduction

This compound is a halogenated arylpropionic acid. The arylpropionic acid class of molecules is well-established in pharmacology, with many derivatives exhibiting potent anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes. Furthermore, the dichlorophenyl group is a common substituent in various bioactive compounds, contributing to altered pharmacokinetic and pharmacodynamic properties. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound, focusing on its likely anti-inflammatory and anticancer effects. Detailed experimental protocols for investigating these activities and hypothesized signaling pathways are also presented.

Potential Biological Activities

Based on its structural characteristics, this compound is predicted to exhibit two primary biological activities: anti-inflammatory and anticancer.

Anti-Inflammatory Activity

The propanoic acid side chain attached to an aromatic ring is the hallmark of the non-steroidal anti-inflammatory drug (NSAID) class. It is highly probable that this compound functions as a COX inhibitor. By blocking the action of COX-1 and COX-2, the compound would inhibit the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The dichlorophenyl substitution may influence the potency and selectivity of COX inhibition.

Anticancer Activity

Several compounds containing the dichlorophenyl moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. It is plausible that this compound could exert similar effects.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for the biological activities of compounds structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: Anti-Inflammatory Activity of a Related Arylpropionic Acid Derivative

CompoundAssayTargetIC50
2-(3-benzoylphenyl) propanoic acid (Ketoprofen)Rat Paw EdemaIn vivo anti-inflammatoryMore potent than the parent compound

Note: This data is for a structurally related arylpropionic acid and serves as an indicator of potential anti-inflammatory efficacy.

Table 2: Anticancer Activity of Dichlorophenyl-Containing Compounds

CompoundCell LineActivityIC50 / % InhibitionReference
1,3-Bis(3,5-dichlorophenyl) urea 'COH-SR4'MelanomaApoptosis induction, Proliferation inhibitionEffective in vivo at 4 mg/kg[1]
2-((3,4-Dichlorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenolRAW 264.7 macrophagesNO Production InhibitionPotent inhibition at non-cytotoxic concentrations[2]

Note: This table presents data for compounds containing a dichlorophenyl group, suggesting a potential for anticancer activity for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD

  • Arachidonic Acid

  • Test compound: this compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of enzymes, heme, TMPD, and arachidonic acid in Assay Buffer according to the manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µl of arachidonic acid to all wells to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µl of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and a general experimental workflow.

Hypothesized Anti-Inflammatory Signaling Pathway

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_2 [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1_2; COX1_2 -> Prostaglandins; Prostaglandins -> Inflammation; Compound -> COX1_2 [label="Inhibition", color="#34A853", fontcolor="#34A853", arrowhead=tee]; }

Caption: Hypothesized inhibition of the cyclooxygenase pathway by this compound.

Hypothesized Anticancer Apoptosis Induction Pathway

// Nodes Compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stress [label="Cellular Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2_family [label="Bcl-2 Family Proteins\n(e.g., Bax, Bak)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_3 [label="Caspase-3 Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Stress; Stress -> Bcl2_family; Bcl2_family -> Mitochondria; Mitochondria -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Caspase_3; Caspase_3 -> Apoptosis; }

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

General Experimental Workflow for Biological Activity Screening

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; synthesis [label="Compound Synthesis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro_screening [label="In Vitro Screening", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory_assay [label="Anti-inflammatory Assays\n(e.g., COX Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; anticancer_assay [label="Anticancer Assays\n(e.g., MTT Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism_study [label="Mechanism of Action Studies", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pathway_analysis [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo_testing [label="In Vivo Testing\n(Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> in_vitro_screening; in_vitro_screening -> anti_inflammatory_assay [label="Inflammation Focus"]; in_vitro_screening -> anticancer_assay [label="Cancer Focus"]; anti_inflammatory_assay -> data_analysis; anticancer_assay -> data_analysis; data_analysis -> mechanism_study; mechanism_study -> pathway_analysis; pathway_analysis -> in_vivo_testing; in_vivo_testing -> end; }

Caption: A general workflow for the evaluation of the biological activity of a test compound.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests potential as both an anti-inflammatory and an anticancer agent. Its arylpropionic acid scaffold is a well-known pharmacophore for COX inhibition, and the dichlorophenyl moiety is present in numerous compounds with demonstrated cytotoxicity. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid framework for the systematic investigation of this compound's biological activities. Further research is warranted to elucidate the precise mechanisms of action and to validate the therapeutic potential of this compound.

References

3-(3,4-Dichlorophenyl)propanoic Acid: A Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dichlorophenyl)propanoic acid is a research chemical with potential applications in drug discovery and agrochemical development. As a derivative of propanoic acid, it belongs to a class of compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. Due to a lack of specific experimental data in the public domain for this particular compound, this guide also presents hypothesized mechanisms of action based on its structural similarity to other well-researched molecules, namely as an inhibitor of cyclooxygenase (COX) enzymes and lysine methyltransferases. Detailed experimental protocols for investigating these potential activities are provided, alongside templates for data presentation. This document aims to serve as a foundational resource for researchers initiating studies on this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

PropertyValue
CAS Number 25173-68-6
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Storage Temperature Room temperature

Synthesis Protocol

Reaction Scheme:

G 3,4-Dichlorobenzyl_cyanide 3,4-Dichlorobenzyl cyanide Hydrolysis Acid or Base Hydrolysis 3,4-Dichlorobenzyl_cyanide->Hydrolysis 1. 3,4-Dichlorophenylacetic_acid 3,4-Dichlorophenylacetic acid Hydrolysis->3,4-Dichlorophenylacetic_acid yields Arndt-Eistert_Reaction Arndt-Eistert Homologation 3,4-Dichlorophenylacetic_acid->Arndt-Eistert_Reaction 2. Target_Compound This compound Arndt-Eistert_Reaction->Target_Compound yields

Caption: A possible two-step synthesis route to the target compound.

Materials:

  • 3,4-Dichlorobenzyl cyanide

  • Strong acid (e.g., sulfuric acid) or strong base (e.g., sodium hydroxide)

  • Thionyl chloride or oxalyl chloride

  • Diazomethane (handle with extreme caution)

  • Silver oxide or other suitable catalyst

  • Appropriate solvents (e.g., diethyl ether, water, methanol)

Procedure:

  • Hydrolysis of 3,4-Dichlorobenzyl Cyanide:

    • Reflux 3,4-dichlorobenzyl cyanide with an excess of a strong acid or base to hydrolyze the nitrile group to a carboxylic acid, yielding 3,4-dichlorophenylacetic acid.

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

  • Arndt-Eistert Homologation:

    • Convert the resulting 3,4-dichlorophenylacetic acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with diazomethane to form a diazoketone intermediate. (Caution: Diazomethane is toxic and explosive).

    • Treat the diazoketone with a catalyst, such as silver oxide, in the presence of water or an alcohol (Wolff rearrangement) to yield this compound.

    • Purify the final product using appropriate techniques.

Potential Mechanisms of Action and Signaling Pathways

Based on its structural features as an arylpropanoic acid derivative, two primary potential mechanisms of action are hypothesized: inhibition of cyclooxygenase (COX) enzymes and inhibition of lysine methyltransferases.

Cyclooxygenase (COX) Inhibition

Many arylpropanoic acids are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor This compound Inhibitor->COX1_COX2 Inhibits

Caption: The cyclooxygenase pathway and its potential inhibition.

Lysine Methyltransferase Inhibition

Some small molecules with aromatic moieties have been shown to inhibit lysine methyltransferases, enzymes that play a crucial role in epigenetic regulation and have been implicated in various diseases, including cancer.

KMT_Pathway cluster_0 Methylation Process SAM S-adenosylmethionine (SAM) KMT Lysine Methyltransferase (KMT) SAM->KMT Methyl Donor Methylated_Histone Methylated Histone KMT->Methylated_Histone Histone Histone Protein Histone->KMT Substrate Gene_Expression Altered Gene Expression Methylated_Histone->Gene_Expression leads to Inhibitor This compound Inhibitor->KMT Inhibits

Caption: The lysine methyltransferase pathway and its potential inhibition.

Experimental Protocols

To investigate the hypothesized biological activities of this compound, the following detailed experimental protocols are suggested.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

COX_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Measure_Activity Measure Prostaglandin Production (e.g., ELISA) Initiate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 Value Measure_Activity->Calculate_IC50

Caption: Workflow for a KMT inhibition assay.

Materials:

  • Recombinant human lysine methyltransferase (e.g., G9a, EZH2)

  • Histone substrate (e.g., H3 peptide)

  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • This compound

  • Known KMT inhibitor as a positive control

  • DMSO as a vehicle control

  • Scintillation cocktail and microplates

  • Scintillation counter

Procedure:

  • Prepare stock solutions of the test compound and control inhibitor in DMSO.

  • In a 96-well filter plate, add the assay buffer, histone substrate, and the diluted test compound or controls.

  • Add the KMT enzyme to each well.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Wash the plate to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative Data:

As of the date of this publication, there is no publicly available quantitative data on the inhibitory activity of this compound against specific biological targets. The following tables are provided as templates for researchers to present their experimental findings.

Table 2: Template for COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundData not availableData not availableData not available
Positive Control 1 (e.g., SC-560)
Positive Control 2 (e.g., Celecoxib)

Table 3: Template for KMT Inhibition Data

CompoundTarget KMTIC50 (µM)
This compounde.g., G9aData not available
This compounde.g., EZH2Data not available
Positive Control

Safety Information

Based on available safety data sheets, this compound is harmful if swallowed and causes serious eye irritation. [1]It is also very toxic to aquatic life with long-lasting effects. [1]Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound.

Conclusion

This compound is a research chemical with underexplored biological activities. Based on its structural class, it holds potential as an inhibitor of cyclooxygenase enzymes or lysine methyltransferases. This technical guide provides a starting point for researchers by outlining its known properties, a plausible synthetic route, and detailed protocols for investigating its potential mechanisms of action. The lack of specific quantitative data highlights the opportunity for novel research in this area. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to determine its potential for future therapeutic or agrochemical applications.

References

The Genesis of Dichlorophenylpropanoic Acids: A Technical Chronicle of Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of dichlorophenylpropanoic acids. These compounds, seemingly simple in their dichlorinated phenyl ring attached to a propanoic acid moiety, hold a significant place in the annals of chemical history, marking pivotal advancements in both agriculture and medicine. Their journey spans from the wartime efforts to secure food supplies to the development of blockbuster anti-inflammatory drugs. This document details the historical context of their emergence, presents key quantitative physicochemical and biological data, outlines detailed experimental protocols for their synthesis and evaluation, and visualizes the core signaling pathways they influence.

A Dual Legacy: The Historical Emergence of Dichlorophenylalkanoic Acids

The story of dichlorophenylpropanoic acids is not a singular narrative but rather a convergence of two distinct scientific endeavors: the quest for selective herbicides and the pursuit of potent anti-inflammatory agents.

The Agricultural Revolution: The Dawn of Synthetic Auxins

The impetus for the development of chlorinated phenylalkanoic acids arose during World War II, a period marked by an urgent need to enhance agricultural productivity. In the United Kingdom, a team at Rothamsted Experimental Station, led by Judah Hirsch Quastel, was tasked with developing methods to improve crop yields.[1] Their research into plant growth regulators led to the development of 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic auxin.[1] Commercially released in 1946, 2,4-D was the first successful selective herbicide, capable of killing broadleaf weeds without harming cereal crops like wheat and corn.[1] This groundbreaking discovery set a precedent for the exploration of other chlorinated phenyl acids as potential agrochemicals. While not a propanoic acid itself, the success of 2,4-D spurred research into related structures, including dichlorophenylpropanoic acids, for their potential as herbicides and plant growth regulators.[2]

The Pharmaceutical Frontier: The Rise of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The second major thrust in the development of dichlorophenyl acids came from the pharmaceutical industry's search for effective and well-tolerated non-steroidal anti-inflammatory drugs (NSAIDs). A landmark achievement in this area was the synthesis of Diclofenac, chemically known as 2-(2,6-dichloroanilino)phenylacetic acid, in 1973 by Alfred Sallmann and Rudolf Pfister at Ciba-Geigy (now Novartis).[3] A crucial precursor in the synthesis of Diclofenac is 2,6-dichlorophenylacetic acid. The first documented synthesis of this precursor was by Stig Holmquist at the University of Uppsala, Sweden, in 1955, as part of a broader investigation into the auxin-like activity of halogen-substituted phenylacetic acids, highlighting the crossover between agricultural and pharmaceutical research.

The development of these and other dichlorophenylalkanoic acids as NSAIDs was driven by the need to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] 3-(2,4-Dichlorophenyl)propionic acid, for instance, has been recognized as a valuable intermediate in the synthesis of NSAIDs.[4]

Physicochemical and Biological Properties

The biological activity and therapeutic potential of dichlorophenylpropanoic acids are intrinsically linked to their physicochemical properties, which are determined by the substitution pattern of the chlorine atoms on the phenyl ring.

Table 1: Physicochemical Properties of Dichlorophenylpropanoic Acid Isomers
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
3-(2,4-Dichlorophenyl)propanoic acid55144-92-8C₉H₈Cl₂O₂219.0689-93[5]-
3-(3,4-Dichlorophenyl)propanoic acid25173-68-6C₉H₈Cl₂O₂219.0697[1]4.52 ± 0.10[1]
3-(2,5-Dichlorophenyl)propanoic acid68034-76-4C₉H₈Cl₂O₂219.06--
2-(2,6-Dichlorophenoxy)propanoic acid25140-90-3C₉H₈Cl₂O₃235.06--
Table 2: Biological Activity of Dichlorophenyl-Containing Compounds
Compound/AnalogTargetAssayIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
DiclofenacCOX-1 / COX-2Human Whole Blood-2-3[6]
CelecoxibCOX-1 / COX-2Human Whole Blood-7.6[6]

Key Signaling Pathways

The biological effects of dichlorophenylpropanoic acids and their derivatives are primarily mediated through their interaction with two key signaling pathways: the Cyclooxygenase (COX) pathway in animals and the Auxin signaling pathway in plants.

Cyclooxygenase (COX) Inhibition Pathway

In the context of their use as NSAIDs, dichlorophenyl-containing compounds act as inhibitors of the COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By blocking the active site of the COX enzymes, these drugs reduce the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Dichlorophenylpropanoic Acid Derivatives (NSAIDs) NSAIDs->COX_Enzymes Inhibition Auxin_Pathway cluster_cell Plant Cell Synthetic_Auxin Dichlorophenylpropanoic Acid (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Synthetic_Auxin->Auxin_Receptor Binds to Transcriptional_Repressors Transcriptional Repressors (Aux/IAA) Auxin_Receptor->Transcriptional_Repressors Promotes Degradation of Auxin_Response_Factors Auxin Response Factors (ARFs) Transcriptional_Repressors->Auxin_Response_Factors Represses Auxin_Response_Genes Auxin Response Genes Auxin_Response_Factors->Auxin_Response_Genes Activates Transcription of Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth Synthesis_Workflow Start Start: 3-(2,4-dichlorophenoxy) -1-propanol in Acetone Step1 Add Jones Reagent (<40°C) Start->Step1 Step2 Quench with Isopropanol Step1->Step2 Step3 Filter through Diatomaceous Earth Step2->Step3 Step4 Concentrate Filtrate Step3->Step4 Step5 Partition between Ether and Water Step4->Step5 Step6 Separate, Wash, and Dry Organic Phase Step5->Step6 Step7 Concentrate Organic Phase Step6->Step7 End End: 3-(2,4-Dichlorophenoxy) propionic acid Step7->End

References

Methodological & Application

Application Notes and Protocols: 3-(3,4-Dichlorophenyl)propanoic Acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(3,4-dichlorophenyl)propanoic acid as a foundational building block for the development of novel chemical entities. This document outlines detailed protocols for the synthesis of key derivatives, including amides, esters, and alcohols, and discusses their potential applications in drug discovery and agrochemical research, supported by data on related compounds.

Introduction

This compound is a valuable bifunctional molecule featuring a carboxylic acid moiety and a dichlorinated phenyl ring. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction. The dichlorophenyl group imparts specific physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in the biological activity of its derivatives. Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and compounds bearing the 3,4-dichlorophenyl motif have shown promise in both anti-inflammatory and anticancer research.

Synthetic Applications and Protocols

The reactivity of the carboxylic acid group allows for the straightforward synthesis of a diverse library of compounds. Below are detailed protocols for the preparation of amide, ester, and alcohol derivatives from this compound.

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a general and efficient method for the formation of an amide bond between this compound and a primary or secondary amine using the common coupling reagents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-20 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Experimental Workflow for Amide Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DMF add_reagents Add HOBt and EDC start->add_reagents stir1 Stir for 15-20 min at RT add_reagents->stir1 add_amine_base Add amine and DIPEA stir1->add_amine_base stir2 Stir for 12-24 h at RT add_amine_base->stir2 monitor Monitor by TLC stir2->monitor dilute Dilute with EtOAc monitor->dilute wash1 Wash with 1 M HCl dilute->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 wash3 Wash with brine wash2->wash3 dry Dry over Na2SO4 wash3->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Amide Product purify->product

Caption: Workflow for amide synthesis.

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol, a classic and cost-effective method for ester formation.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Reflux the reaction mixture for 4-24 hours, monitoring by TLC.[1]

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM or diethyl ether and wash with saturated NaHCO₃ solution and brine to neutralize the acid catalyst and remove unreacted carboxylic acid.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ester derivative.

  • If necessary, purify the product by distillation or column chromatography.

Protocol 3: Reduction of the Carboxylic Acid to a Primary Alcohol

This protocol describes the reduction of the carboxylic acid functionality to a primary alcohol using the powerful reducing agent lithium aluminum hydride (LiAlH₄).[2][3]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate (EtOAc)

  • Dilute sulfuric acid or hydrochloric acid

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a dilute acid solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-(3,4-dichlorophenyl)propan-1-ol by column chromatography or distillation.

Quantitative Data Summary

The following table summarizes expected yields for the synthesis of derivatives based on general protocols and reactions with similar substrates. Actual yields may vary depending on the specific substrate and reaction conditions.

Derivative Type Reaction Key Reagents Typical Solvent Expected Yield (%)
AmideEDC/HOBt CouplingEDC, HOBt, Amine, DIPEADMF or DCM70-95
EsterFischer EsterificationAlcohol, H₂SO₄ (cat.)Alcohol60-90[1]
AlcoholReductionLiAlH₄THF or Diethyl ether70-85

Potential Applications and Biological Activity

Derivatives of this compound are promising candidates for drug discovery and agrochemical development due to the known biological activities of related compounds.

Anti-inflammatory Activity

Arylpropanoic acids are a cornerstone of anti-inflammatory therapy. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[4][5] Dichlorophenyl-containing compounds have been shown to exhibit anti-inflammatory properties. For instance, novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones showed significant anti-inflammatory activity, with some compounds exhibiting inhibition of carrageenan-induced paw edema in rats ranging from 30.6% to 57.8%.[6]

Potential Signaling Pathway: Cyclooxygenase (COX) Inhibition

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Housekeeping) COX1->PGs_TXs PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Derivative 3-(3,4-Dichlorophenyl)propanoic Acid Derivative Derivative->COX2 Inhibition

Caption: Inhibition of COX-2 pathway.

Anticancer Activity

The 3,4-dichlorophenyl moiety is present in a number of compounds with demonstrated anticancer activity. For example, various dichlorophenylacrylonitriles have been synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines.[7] Specifically, (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile and (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide showed potent growth inhibition with GI₅₀ values of 0.030 µM and 0.034 µM, respectively, against the MCF-7 breast cancer cell line.[7] Another study on 2,4-dichlorophenoxyacetic thiosemicarbazides showed toxicity against MKN74 gastric cancer cells with IC₅₀ values of 137.38 µM and 143.54 µM for two different derivatives.[8]

The table below presents a selection of reported GI₅₀ values for compounds containing the 3,4-dichlorophenyl group against various cancer cell lines.

Compound Class Cell Line GI₅₀ / IC₅₀ (µM) Reference
DichlorophenylacrylonitrilesMCF-7 (Breast)0.030 - 0.127[7]
DichlorophenylacrylonitrilesHT29 (Colon)Sub-micromolar[7]
DichlorophenylacrylonitrilesA549 (Lung)Sub-micromolar[7]
Dichlorophenoxyacetyl ThiosemicarbazidesMKN74 (Gastric)137.38 - 143.54[8]
Agrochemical Applications

The dichlorophenyl group is a common feature in herbicides. For example, 3-(2,4-dichlorophenyl)propionic acid is utilized in the formulation of herbicides and fungicides.[9] This suggests that derivatives of this compound could also be explored for their potential as novel agrochemicals.

Intramolecular Cyclization: A Pathway to Polycyclic Scaffolds

The 3-arylpropanoic acid scaffold can undergo intramolecular Friedel-Crafts acylation to form cyclic ketones, providing access to valuable polycyclic structures. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), and involves the electrophilic attack of the activated carboxylic acid (or its corresponding acyl chloride) onto the electron-rich aromatic ring. The formation of five- or six-membered rings is generally favored.[10]

Logical Flow of Intramolecular Cyclization

G start This compound activation Activation of Carboxylic Acid (e.g., with SOCl₂ or PPA) start->activation acylium Formation of Acylium Ion activation->acylium cyclization Intramolecular Electrophilic Aromatic Substitution acylium->cyclization deprotonation Deprotonation cyclization->deprotonation product Cyclic Ketone (e.g., a Tetralone derivative) deprotonation->product

Caption: Friedel-Crafts cyclization pathway.

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis. Its dual functionality allows for the creation of a wide array of derivatives with significant potential in the fields of medicine and agriculture. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with tailored biological activities.

References

Application Note and Protocol: Derivatization of 3-(3,4-Dichlorophenyl)propanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many organic molecules, including carboxylic acids like 3-(3,4-Dichlorophenyl)propanoic acid, are often non-volatile and polar, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization is a chemical modification process that converts these analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[3][4]

This application note provides a detailed protocol for the derivatization of this compound for subsequent GC-MS analysis. The primary methods for derivatizing carboxylic acids are silylation, acylation, and alkylation (esterification).[2][3] Esterification, specifically methylation, is a widely used and robust method for the analysis of carboxylic acids due to the formation of stable and volatile methyl esters.[4] This protocol will focus on esterification using boron trifluoride-methanol (BF3-methanol) as the catalyst, a common and effective reagent for this purpose.[4]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methanol (anhydrous, GC grade)

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Sample vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and tips

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Standard Solution Preparation
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Derivatization Protocol: Esterification with BF3-Methanol
  • Sample Preparation: Place 100 µL of the standard solution or sample extract into a clean, dry sample vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 200 µL of BF3-methanol solution to the dried residue.

  • Reaction: Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane to the vial, followed by 500 µL of saturated sodium chloride solution to quench the reaction and facilitate phase separation.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the derivatized analyte (methyl ester of this compound).

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried hexane extract is now ready for injection into the GC-MS system.

GC-MS Analysis

The following table summarizes typical GC-MS parameters for the analysis of the derivatized this compound methyl ester. These parameters may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 80°C, hold for 2 min; Ramp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan ModeFull Scan (m/z 50-500) or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis can be performed by constructing a calibration curve from the peak areas of the derivatized standards versus their concentrations. The concentration of this compound in unknown samples can then be determined from this curve.

Visualization

Derivatization Reaction

Derivatization_Reaction reactant1 This compound product Methyl 3-(3,4-Dichlorophenyl)propanoate (Volatile Ester) reactant1->product + reactant2 Methanol reactant2->product + catalyst BF3 (catalyst) catalyst->product water Water product->water +

Caption: Derivatization of this compound to its methyl ester.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample/Standard Aliquot B Solvent Evaporation A->B C Add BF3-Methanol B->C D Heat at 60°C C->D E Cool to RT D->E F Liquid-Liquid Extraction (Hexane & NaCl soln) E->F G Collect & Dry Hexane Layer F->G H Inject into GC-MS G->H I Separation & Detection H->I J Peak Integration I->J K Quantification J->K

Caption: Workflow for derivatization and GC-MS analysis.

References

HPLC method for quantification of 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 3-(3,4-Dichlorophenyl)propanoic Acid using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development in the pharmaceutical and chemical industries. This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The principle of this method is based on reversed-phase chromatography, where the separation is achieved based on the compound's hydrophobicity.[1][2] A C18 stationary phase is employed to retain the non-polar analyte, while a polar mobile phase is used for elution.[1] To ensure consistent retention and sharp peak shapes for the acidic analyte, the mobile phase is acidified to suppress the ionization of the carboxylic acid group.[3][4] Detection is performed using a UV detector, leveraging the chromophoric nature of the dichlorophenyl group.

Materials and Methods

1. Instrumentation and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal place).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or other compatible material).[5]

  • Ultrasonic bath.

2. Chemicals and Reagents

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Formic acid or Phosphoric acid (analytical grade).[3]

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The pH should be around 2-3.[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time Approximately 10 minutes

4. Experimental Protocols

4.1. Standard Solution Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

4.2. Sample Preparation

  • Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.

  • Add a portion of the diluent and sonicate to dissolve the analyte.

  • Dilute to the final volume with the diluent and mix well. The final concentration should fall within the range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

5. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Linearity: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Quantification: Inject the prepared sample solution. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values should be established during method validation.

ParameterExpected Value
Retention Time (min) ~ 5.0
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98.0 - 102.0

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_processing Data Processing standard_prep Standard Preparation (Stock & Working Solutions) hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sample_prep->hplc_injection data_acquisition Data Acquisition (Chromatogram) hplc_injection->data_acquisition calibration Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration quantification Quantification (Concentration Calculation) calibration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for 3-(3,4-Dichlorophenyl)propanoic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from 3-(3,4-dichlorophenyl)propanoic acid. The protocols and data presented are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from peer-reviewed scientific literature and is presented to facilitate further research and development in this area.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds with potent anti-inflammatory properties. Its derivatives have been shown to exhibit significant activity in preclinical models of inflammation, often comparable to or exceeding that of established drugs like indomethacin. The core structure allows for diverse chemical modifications, leading to the generation of compound libraries with a range of potencies and physicochemical properties. This document details the synthesis of two promising classes of anti-inflammatory agents derived from this scaffold: 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives and 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones.

Key Applications

  • Lead Compound Synthesis: this compound serves as a key building block for the synthesis of novel anti-inflammatory drug candidates.

  • Structure-Activity Relationship (SAR) Studies: The derivatization of the core scaffold allows for the systematic exploration of how different functional groups impact anti-inflammatory activity.

  • Mechanism of Action Studies: These compounds can be used as chemical probes to investigate the molecular pathways underlying inflammation.

Data Presentation

Anti-inflammatory Activity of 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole Derivatives

The anti-inflammatory efficacy of this series of compounds was evaluated using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema was measured at various time points after administration of the test compounds at a dose of 100 mg/kg.

CompoundR-group% Inhibition of Edema (1 hour)% Inhibition of Edema (2 hours)% Inhibition of Edema (3 hours)% Inhibition of Edema (4 hours)
5e 4-methylphenyl35.132.824.012.7
5f 4-ethylphenylNot specifiedNot specifiedNot specifiedComparable to Indomethacin
5g 4-methoxyphenylNot specifiedNot specifiedNot specifiedSignificant activity
Indomethacin -Not specifiedNot specifiedNot specifiedHigh

Data extracted from a study on the synthesis and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiazoles.[1][2]

Anti-inflammatory Activity of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones

This series of compounds demonstrated a range of anti-inflammatory activity in the carrageenan footpad edema test. Several compounds exhibited prominent activity with low gastric ulceration incidence compared to the reference drug indomethacin.[3] The anti-inflammatory activity ranged from 30.6% to 57.8% inhibition.[3] Compounds 5b , 5f , 5i , 5p , and 5r were identified as the most promising candidates.[3]

Experimental Protocols

Synthesis of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol (Intermediate)

This intermediate is a crucial precursor for the synthesis of the target anti-inflammatory compounds.

Materials:

  • 3,4-Dichlorobenzohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3,4-dichlorobenzohydrazide in ethanol.

  • Add carbon disulfide and a solution of potassium hydroxide in ethanol.

  • Reflux the mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles

Materials:

  • 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol

  • Appropriate aroylmethyl bromide (e.g., 4-methylphenacyl bromide for compound 5e)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • Suspend 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol and anhydrous potassium carbonate in acetone.

  • Add the respective aroylmethyl bromide to the suspension.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent to yield the pure product.[1][2]

Synthesis of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones

These compounds are synthesized via a Mannich reaction.[3]

Materials:

  • 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol

  • Formaldehyde (37% aqueous solution)

  • Appropriately substituted piperazine (e.g., 1-phenylpiperazine)

  • Ethanol

Procedure:

  • To a solution of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol in ethanol, add formaldehyde and the substituted piperazine.

  • Reflux the mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate directly or upon addition of water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure Mannich base.

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

Animals:

  • Wistar rats or Swiss albino mice of either sex.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups: control (vehicle), reference drug, and test compound groups.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose.

  • After a specific absorption period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of arylpropionic acid derivatives are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. However, evidence suggests that other pathways may also be involved, including the modulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and anti-inflammatory cytokines like Transforming Growth Factor-beta (TGF-β).

COX-2 Inhibition Pathway

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pain, Fever, Swelling This compound derivatives This compound derivatives This compound derivatives->COX-2 inhibit

Caption: Inhibition of the COX-2 pathway by synthesized agents.

TNF-α Signaling in Inflammation

TNFa_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits IKK Complex IKK Complex TRAF2->IKK Complex activates NF-κB NF-κB IKK Complex->NF-κB activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression translocates to nucleus This compound derivatives This compound derivatives This compound derivatives->NF-κB potential inhibition

Caption: Potential modulation of the TNF-α signaling pathway.

TGF-β Signaling in Inflammation Resolution

TGFb_Pathway cluster_0 TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor binds Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates Smad4 Smad4 Smad2/3->Smad4 associates with Smad Complex Smad Complex Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression Smad Complex->Anti-inflammatory Gene Expression translocates to nucleus This compound derivatives This compound derivatives This compound derivatives->TGF-β potential modulation

Caption: Potential influence on the TGF-β signaling pathway.

Conclusion

This compound is a valuable scaffold for the development of novel anti-inflammatory agents. The synthetic protocols and biological data presented herein provide a solid foundation for further research in this area. Future studies should focus on elucidating the precise mechanisms of action of these compounds, including their effects on various inflammatory signaling pathways, and optimizing their pharmacokinetic and safety profiles to identify promising candidates for clinical development.

References

Application of 3-(3,4-Dichlorophenyl)propanoic Acid in Agrochemical Research: A Focus on Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a synthetic organic compound with potential applications in agrochemical research, particularly as a plant growth regulator. While direct and extensive studies on this specific molecule are limited in publicly available literature, its structural similarity to known auxin-like compounds provides a strong basis for predicting its biological activity. This document outlines the potential applications, mechanisms of action, and experimental protocols for this compound, drawing inferences from research on the closely related and well-studied auxin analog, 3,4-dichlorophenylacetic acid (Dcaa)[1][2]. It is hypothesized that this compound functions as a synthetic auxin, influencing various aspects of plant growth and development.

Disclaimer: The experimental data and protocols detailed below are primarily based on studies of the structural analog 3,4-dichlorophenylacetic acid (Dcaa). Researchers should consider this when designing experiments for this compound, and initial dose-response studies are highly recommended.

Application Notes

Primary Application: Plant Growth Regulation (Auxin-like Activity)

This compound is anticipated to act as a synthetic auxin, a class of plant growth regulators that play a crucial role in various physiological processes.[3] Synthetic auxins are widely used in agriculture to manipulate plant growth and development for improved crop production.[4]

Potential Uses in Agrochemical Research:

  • Rooting Agent: Stimulation of adventitious root formation in cuttings for vegetative propagation of horticultural and ornamental plants. The related compound, Dcaa, has been shown to increase the number and length of adventitious roots in mung bean seedlings.[2]

  • Fruit Development: Potential to influence fruit set, size, and quality, similar to other auxinic compounds.

  • Control of Plant Stature: At higher concentrations, synthetic auxins can lead to growth inhibition, which may be explored for managing plant height and lodging in cereal crops.

  • Herbicidal Activity: At supraoptimal concentrations, auxins can induce unregulated growth leading to plant death, a principle used in synthetic auxin herbicides.[5] While its primary role may be as a growth regulator, its herbicidal potential against specific weed species could be investigated.

Mechanism of Action (Hypothesized):

Based on the action of Dcaa, this compound is expected to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] The proposed mechanism involves:

  • Binding to Auxin Receptors: The molecule likely binds to auxin receptors such as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB).[1][2]

  • Induction of Auxin-Responsive Genes: This binding initiates a signaling cascade that leads to the expression of auxin-responsive genes.[1][2]

  • Physiological Responses: The altered gene expression results in various physiological effects, including cell elongation, cell division, and differentiation, which manifest as root growth, stem elongation, and other developmental changes.[1][2]

G cluster_cell Plant Cell 3_3_4_DCPA This compound TIR1_AFB TIR1/AFB Receptors 3_3_4_DCPA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Physiological_Response Physiological Response (e.g., Root Growth) Auxin_Genes->Physiological_Response Leads to

Caption: Hypothesized auxin signaling pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for the structural analog, 3,4-dichlorophenylacetic acid (Dcaa), which can be used as a starting point for designing experiments with this compound.

Table 1: Effect of 3,4-dichlorophenylacetic acid (Dcaa) on Oat Coleoptile Elongation [2]

Treatment Concentration (µM)Average Elongation (mm)
0 (Control)~1.5
1~2.0
10~2.5
100~2.8

Table 2: Effect of 3,4-dichlorophenylacetic acid (Dcaa) on Adventitious Rooting in Mung Bean Hypocotyls [2]

Treatment Concentration (µM)Number of Adventitious RootsLength of Rooting Zone (cm)
0 (Control)~10~0.5
1~15~0.8
10~25~1.2
100~35~1.5

Experimental Protocols

Protocol 1: Oat Coleoptile Elongation Bioassay for Auxin Activity

This protocol is adapted from the study on Dcaa and is a standard method for assessing auxin-like activity.[2]

Objective: To determine the effect of this compound on cell elongation.

Materials:

  • Oat seeds (e.g., Avena sativa)

  • This compound

  • Stock solutions of the test compound in ethanol or DMSO

  • Incubation buffer (e.g., 2% sucrose, 10 mM MES, pH 6.0)

  • Petri dishes

  • Filter paper

  • A dark growth chamber or incubator

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the coleoptiles, 3 mm below the tip.

  • Treatment Preparation: Prepare a series of dilutions of this compound in the incubation buffer. A suggested starting range is 0.1, 1, 10, and 100 µM. Include a control with the buffer and solvent only.

  • Incubation: Place 10-15 coleoptile sections in each petri dish containing filter paper moistened with the respective treatment solutions.

  • Measurement: Incubate the petri dishes in the dark at 25°C for 24-48 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the average elongation for each treatment and compare it to the control.

G start Start germinate Germinate oat seeds in dark (3-4 days) start->germinate excise Excise 10 mm coleoptile sections germinate->excise prepare Prepare treatment solutions of This compound excise->prepare incubate Incubate sections in treatment solutions (24-48 hours in dark) prepare->incubate measure Measure final length of coleoptiles incubate->measure analyze Analyze and compare elongation data measure->analyze end End analyze->end

Caption: Workflow for the oat coleoptile elongation bioassay.

Protocol 2: Adventitious Root Formation Bioassay

This protocol is based on the methodology used for Dcaa to assess its root-promoting activity.[2]

Objective: To evaluate the efficacy of this compound in promoting adventitious root formation.

Materials:

  • Mung bean seeds (Vigna radiata) or other suitable plant cuttings

  • This compound

  • Hydroponic solution or water

  • Beakers or vials

  • A controlled environment growth chamber

Procedure:

  • Seedling Preparation: Germinate mung bean seeds until the hypocotyls are of a suitable length (e.g., 5-7 cm). Cut the seedlings at the base of the hypocotyl.

  • Treatment Solutions: Prepare solutions of this compound in water or a hydroponic solution at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a control without the test compound.

  • Treatment Application: Place the base of the hypocotyls or cuttings in the treatment solutions.

  • Incubation: Grow the seedlings/cuttings in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.

  • Data Collection: After the incubation period, count the number of adventitious roots formed and measure the length of the rooting zone on each hypocotyl/cutting.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

G start Start prepare_seedlings Prepare mung bean hypocotyls or plant cuttings start->prepare_seedlings prepare_solutions Prepare treatment solutions of This compound prepare_seedlings->prepare_solutions apply_treatment Place cuttings in treatment solutions prepare_solutions->apply_treatment incubate Incubate in controlled environment (7-10 days) apply_treatment->incubate collect_data Count number of adventitious roots and measure rooting zone length incubate->collect_data analyze Perform statistical analysis collect_data->analyze end End analyze->end

Caption: Experimental workflow for the adventitious root formation bioassay.

References

Application Notes and Protocols: Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(3,4-Dichlorophenyl)propanoic acid and its subsequent conversion to the corresponding esters. This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules and are utilized in the development of pharmaceuticals and agrochemicals.[1] The protocols described herein are based on established chemical transformations, including malonic ester synthesis and Fischer esterification, offering reliable methods for laboratory-scale preparation.

Introduction

Substituted phenylpropanoic acids are a class of compounds with significant interest in medicinal chemistry and material science. The presence of the dichloro-substituted phenyl ring can impart specific lipophilic and electronic properties to molecules, potentially influencing their biological activity. This protocol first outlines the synthesis of the carboxylic acid precursor, this compound, followed by a general and robust method for its esterification to yield various alkyl esters.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a malonic ester synthesis, a classic method for the formation of carboxylic acids. This process involves the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation. A similar procedure has been described for the preparation of other halogenated phenylpropanoic acids.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • 3,4-Dichlorobenzyl chloride

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Stirring apparatus

Procedure:

  • Alkylation: In a dry round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, add 3,4-dichlorobenzyl chloride (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours.

  • Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude diethyl 2-(3,4-dichlorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: The crude malonate is transferred to a round-bottom flask containing a solution of sodium hydroxide (2.5 eq) in water and ethanol. The mixture is heated to reflux for 4-6 hours to facilitate hydrolysis. After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with concentrated hydrochloric acid until the pH is approximately 1-2, leading to the precipitation of the dicarboxylic acid intermediate. The mixture is then heated to reflux for an additional 2-3 hours to effect decarboxylation.

  • Purification: The reaction mixture is cooled, and the resulting solid precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound Esters

The conversion of this compound to its corresponding esters can be readily accomplished via Fischer esterification.[2][3][4] This method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3][4]

Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 equivalents, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.[5]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess alcohol using a rotary evaporator.

  • Extraction and Washing: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₈Cl₂O₂219.07Solid
Methyl 3-(3,4-Dichlorophenyl)propanoateC₁₀H₁₀Cl₂O₂233.09Liquid/Solid
Ethyl 3-(3,4-Dichlorophenyl)propanoateC₁₁H₁₂Cl₂O₂247.12Liquid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants_acid Reactants for Acid Synthesis cluster_reactants_ester Reactants for Esterification diethyl_malonate Diethyl Malonate alkylation Alkylation diethyl_malonate->alkylation naoet Sodium Ethoxide naoet->alkylation benzyl_chloride 3,4-Dichlorobenzyl Chloride benzyl_chloride->alkylation hydrolysis_decarboxylation Hydrolysis & Decarboxylation alkylation->hydrolysis_decarboxylation propanoic_acid 3-(3,4-Dichlorophenyl)propanoic Acid hydrolysis_decarboxylation->propanoic_acid esterification Fischer Esterification propanoic_acid->esterification alcohol Alcohol (ROH) alcohol->esterification h2so4 H₂SO₄ (cat.) h2so4->esterification ester_product 3-(3,4-Dichlorophenyl)propanoic Acid Ester esterification->ester_product

Caption: Synthetic pathway for this compound esters.

References

Application Notes and Protocols for Analytical Standards of 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols for the analytical characterization of 3-(3,4-Dichlorophenyl)propanoic acid (CAS No. 25173-68-6).

Physicochemical Properties

This compound is an off-white to light yellow solid.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 25173-68-6[1][2]
Molecular Formula C₉H₈Cl₂O₂[1][2][3]
Molecular Weight 219.07 g/mol [2][3]
Melting Point 97 °C[1]
Boiling Point 339 °C[1]
Density 1.392 g/cm³[1]
Flash Point 159 °C[1]
pKa (Predicted) 4.52 ± 0.10[1]
Appearance Off-white to light yellow solid[1]
Storage Sealed in a dry place at room temperature.[1][4]
InChI Key NHYJRLYFKZYPMO-UHFFFAOYSA-N[2][3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural confirmation of this compound.

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.

TechniqueKey InformationReference
EI-MS Molecular Weight: 219.065[2]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

TechniqueData AvailabilityReference
¹³C NMR Chemical shifts are available and can be viewed on SpectraBase.[3]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound is available in spectral databases.[2][5] Key expected absorptions are similar to those of other carboxylic acids.[6]

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
C=O (Carboxylic Acid)1725 - 1700
C-H (Aromatic)~3100 - 3000
C-H (Alkyl)~2975 - 2845
C=C (Aromatic)~1600 - 1450
C-Cl~800 - 600

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of this compound. Due to the lack of a strong chromophore for high wavelength detection, derivatization can be employed to enhance sensitivity and specificity, especially for trace analysis.[7]

Example HPLC Protocol (with Derivatization)

This protocol is an adaptation of a general method for halogenated carboxylic acids and may require optimization.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent like acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).

    • Further dilute as necessary.

  • Derivatization (Optional, for enhanced sensitivity):

    • To a solution of the analyte, add a derivatizing agent such as 2-nitrophenylhydrazine hydrochloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

    • Allow the reaction to proceed at room temperature for 1-3 hours. The resulting derivative will have a strong UV absorbance at higher wavelengths.[7]

  • HPLC Conditions:

ParameterExample Value
Column C18, 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Detector DAD/UV, Wavelength: 220 nm (underivatized) or 392 nm (derivatized with 2-nitrophenylhydrazine)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape.

Example GC-MS Protocol (with Methylation)

This protocol is based on methods for similar phenoxy acid compounds.[8]

  • Sample Preparation & Derivatization:

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol/acetone mixture).

    • Add a methylating agent, such as BF₃/methanol.

    • Heat the mixture to ensure complete derivatization to the methyl ester.

    • Extract the derivatized analyte into an organic solvent like hexane.

    • Concentrate the extract to a final known volume.

  • GC-MS Conditions:

ParameterExample Value
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial Temp: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-350 amu

Visualized Workflows

The following diagrams illustrate the chemical structure and a general analytical workflow for this compound.

G Chemical Structure and Identifiers cluster_0 This compound struct C9H8Cl2O2 (MW: 219.07) cas CAS: 25173-68-6 inchi InChIKey: NHYJRLYFKZYPMO-UHFFFAOYSA-N

Caption: Chemical identifiers for this compound.

G General Analytical Workflow cluster_analysis Analytical Methods start Sample Receipt & Login prep Sample Preparation (Dissolution, Dilution) start->prep hplc HPLC-UV/DAD prep->hplc Purity/Assay gcms GC-MS prep->gcms Purity/ Impurity ID spec Spectroscopy (IR, NMR) prep->spec Identity data Data Acquisition & Processing hplc->data gcms->data spec->data report Purity Assessment & Certificate of Analysis data->report end Final Report report->end

Caption: A typical workflow for the analysis of a chemical standard.

References

Application Notes and Protocols for 3-(3,4-Dichlorophenyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dichlorophenyl)propanoic acid is a halogenated arylpropionic acid derivative. While direct therapeutic applications of this compound are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Arylpropionic acids are a well-established class of compounds with a broad range of pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The dichlorinated phenyl ring present in this compound makes it a valuable scaffold and a key intermediate in the synthesis of novel therapeutic agents. Its structural isomer, 3-(2,4-Dichlorophenyl)propionic acid, is recognized as a key intermediate in the synthesis of anti-inflammatory drugs and also finds use in the formulation of herbicides and fungicides.[1]

These application notes provide an overview of the potential uses of this compound as a building block in drug discovery, with a focus on the synthesis of derivatives for anti-inflammatory applications. The protocols provided are representative methodologies for the synthesis and evaluation of such derivatives.

Application as a Pharmaceutical Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of more complex and biologically active molecules.[2][3][4] The carboxylic acid functional group allows for a variety of chemical modifications, such as amidation and esterification, to produce a library of derivatives for biological screening. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance the binding affinity and metabolic stability of drug candidates. Derivatives of arylpropionic acids are known to possess anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties.[5][6]

Synthesis of Bioactive Derivatives

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel compounds. A common synthetic route involves the coupling of the carboxylic acid with various amines or alcohols to generate amides or esters, respectively.

General Workflow for Derivative Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening A This compound C Coupling Reaction (e.g., EDC, HOBt) A->C B Amine/Alcohol B->C D Purification (e.g., Chromatography) C->D E Characterization (e.g., NMR, MS) D->E F Synthesized Derivative E->F G In vitro Assay (e.g., COX Inhibition) F->G H Cell-based Assay (e.g., Anti-inflammatory) G->H I Data Analysis (IC50 determination) H->I

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-(3,4-dichlorophenyl)propanamide (A Representative Amide Derivative)

This protocol describes a standard procedure for the synthesis of an amide derivative from this compound using benzylamine as a representative amine.

Materials:

  • This compound

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-benzyl-3-(3,4-dichlorophenyl)propanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

Given that the isomer 3-(2,4-Dichlorophenyl)propionic acid is a known COX inhibitor, derivatives of this compound would likely be screened for similar activity.[1]

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (synthesized derivatives)

  • Reference inhibitor (e.g., Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 595 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to a vehicle control (DMSO).

  • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Data Presentation

The results from the COX inhibition assay can be summarized in a table for easy comparison of the synthesized derivatives.

Compound IDDerivative StructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ref-1 Indomethacin0.152.516.7
DPP-A1 N-benzyl5.21.80.35
DPP-A2 N-phenethyl3.81.10.29
DPP-A3 N-(4-fluorobenzyl)4.50.90.20

Data are hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Derivatives of arylpropionic acids often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs catalyzes Inflammation Inflammation PGs->Inflammation Inhibitor 3-(3,4-Dichlorophenyl)propanoic Acid Derivative Inhibitor->COX inhibits

Caption: Inhibition of the prostaglandin synthesis pathway by a this compound derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel, biologically active compounds in medicinal chemistry. Its dichlorophenyl moiety and propanoic acid side chain provide a robust scaffold for the development of potent inhibitors of various biological targets, particularly in the area of anti-inflammatory drug discovery. The protocols and data presented here serve as a guide for researchers to explore the potential of this compound in their drug development programs.

References

Application Notes and Protocols: 3-(3,4-Dichlorophenyl)propanoic Acid as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to various biologically active heterocyclic compounds using 3-(3,4-dichlorophenyl)propanoic acid as a versatile starting material. The protocols detailed below offer step-by-step methodologies for the synthesis of pyridazinones, pyrazoles, triazoles, and tetrazoles, which are known to possess a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their diverse chemical properties and biological activities.[1] this compound is a readily accessible precursor that can be chemically modified to generate a variety of heterocyclic scaffolds. The dichlorophenyl moiety is a common feature in many bioactive molecules, contributing to their pharmacological profile. This document outlines the synthetic pathways, experimental procedures, and potential biological implications of heterocyclic compounds derived from this precursor.

Data Presentation

The following table summarizes the expected yields for the synthesis of key heterocyclic intermediates and final products derived from this compound.

CompoundHeterocyclic ClassSynthetic MethodExpected Yield (%)
4-(3,4-Dichlorophenyl)-4-oxobutanoic acidγ-KetoacidFriedel-Crafts acylation85-95
6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-onePyridazinoneCyclocondensation with hydrazine70-80
3-(3,4-Dichlorophenyl)propanenitrileNitrileAmmoxidation or substitution80-90
5-(2-(3,4-Dichlorophenyl)ethyl)-1H-tetrazoleTetrazoleCycloaddition with sodium azide75-85
Ethyl 3-(3,4-dichlorophenyl)propanoateEsterFischer esterification90-98
Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoateβ-KetoesterClaisen condensation60-70
5-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-onePyrazoleCyclocondensation with hydrazine65-75
3-(3,4-Dichlorophenyl)propanohydrazideHydrazideHydrazinolysis of ester85-95
4-(3-(3,4-Dichlorophenyl)propyl)-5-mercapto-1H-1,2,4-triazole1,2,4-TriazoleReaction with carbon disulfide & hydrazine70-80

Experimental Protocols

Protocol 1: Synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one (Pyridazinone)

This protocol outlines the two-step synthesis of a pyridazinone derivative, a class of compounds known for their potential anti-inflammatory and cardiovascular activities.

Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane (100 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3,4-dichlorobenzoyl chloride (1.0 eq) in dry dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, add a solution of succinic anhydride (1.1 eq) in dry dichloromethane (50 mL) dropwise. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir until the aluminum salts dissolve.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford 4-(3,4-dichlorophenyl)-4-oxobutanoic acid as a white solid.

Step 2: Synthesis of 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6-(3,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Protocol 2: Synthesis of 5-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-one (Pyrazole)

Pyrazoles are known for their wide range of biological activities including antimicrobial and anti-inflammatory properties.[2]

Step 1: Synthesis of Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate

  • Reaction Setup: In a 250 mL flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol (100 mL).

  • Reagent Addition: To this solution, add ethyl 3-(3,4-dichlorophenyl)propanoate (1.0 eq) and diethyl oxalate (1.2 eq).

  • Reaction: Reflux the mixture for 8 hours.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water. Acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Synthesis of 5-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-one

  • Reaction Setup: Dissolve the crude ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate (1.0 eq) in glacial acetic acid (50 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.

  • Reaction: Reflux the mixture for 4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pyrazole product.

Protocol 3: Synthesis of 4-(3-(3,4-Dichlorophenyl)propyl)-5-mercapto-1H-1,2,4-triazole (1,2,4-Triazole)

1,2,4-Triazole derivatives are known for their antifungal and antimicrobial activities.[3]

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)propanohydrazide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 3-(3,4-dichlorophenyl)propanoate (1.0 eq) in ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq).

  • Reaction: Reflux the mixture for 12 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethanol to obtain the hydrazide.

Step 2: Synthesis of 4-(3-(3,4-Dichlorophenyl)propyl)-5-mercapto-1H-1,2,4-triazole

  • Reaction Setup: Dissolve potassium hydroxide (1.2 eq) in absolute ethanol (50 mL) in a 100 mL flask. Add 3-(3,4-dichlorophenyl)propanohydrazide (1.0 eq).

  • Reagent Addition: Add carbon disulfide (1.5 eq) dropwise while cooling the flask in an ice bath.

  • Reaction: Stir the mixture at room temperature for 16 hours. Then, add hydrazine hydrate (2.0 eq) and reflux for 8 hours until the evolution of hydrogen sulfide ceases.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid.

  • Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to get the desired 1,2,4-triazole.

Protocol 4: Synthesis of 5-(2-(3,4-Dichlorophenyl)ethyl)-1H-tetrazole (Tetrazole)

Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.[4]

Step 1: Synthesis of 3-(3,4-Dichlorophenyl)propanenitrile

  • Reaction Setup: In a 100 mL flask, dissolve 3-(3,4-dichlorophenyl)propan-1-ol (1.0 eq) in dichloromethane (50 mL).

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Work-up: Quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate to get the crude chloride.

  • Reaction: Dissolve the crude chloride in dimethylformamide (DMF) (50 mL) and add sodium cyanide (1.5 eq). Heat the mixture at 80 °C for 6 hours.

  • Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain the nitrile.

Step 2: Synthesis of 5-(2-(3,4-Dichlorophenyl)ethyl)-1H-tetrazole

  • Reaction Setup: In a 100 mL flask, dissolve 3-(3,4-dichlorophenyl)propanenitrile (1.0 eq) in DMF (50 mL).

  • Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Reaction: Heat the mixture at 120 °C for 24 hours.

  • Work-up: Cool the reaction mixture, add water, and acidify with dilute HCl.

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize from a suitable solvent to obtain the tetrazole.[5]

Signaling Pathways and Experimental Workflows

The synthesized heterocyclic compounds are expected to interact with various biological targets. Below are diagrams of potential signaling pathways and the general experimental workflow for synthesis.

Experimental Workflow

G cluster_pyridazinone Pyridazinone Synthesis cluster_pyrazole Pyrazole Synthesis cluster_triazole 1,2,4-Triazole Synthesis cluster_tetrazole Tetrazole Synthesis start This compound ketoacid 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid start->ketoacid Friedel-Crafts Acylation ester Ethyl 3-(3,4-dichlorophenyl)propanoate start->ester Esterification nitrile 3-(3,4-Dichlorophenyl)propanenitrile start->nitrile Conversion to Nitrile pyridazinone 6-(3,4-Dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one ketoacid->pyridazinone Cyclocondensation with Hydrazine ketoester Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate ester->ketoester Claisen Condensation hydrazide 3-(3,4-Dichlorophenyl)propanohydrazide ester->hydrazide Hydrazinolysis pyrazole 5-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-one ketoester->pyrazole Cyclocondensation with Hydrazine triazole 4-(3-(3,4-Dichlorophenyl)propyl)-5-mercapto-1H-1,2,4-triazole hydrazide->triazole Reaction with CS2 and Hydrazine tetrazole 5-(2-(3,4-Dichlorophenyl)ethyl)-1H-tetrazole nitrile->tetrazole Cycloaddition with NaN3

Caption: General synthetic workflow from this compound.

Potential Signaling Pathways

Pyridazinone and pyrazole derivatives have been reported to exhibit anti-inflammatory and anticancer activities, potentially through the inhibition of COX-2 and VEGFR-2 signaling pathways, respectively.

COX-2 Signaling Pathway

G stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) plc PLC stimuli->plc membrane Cell Membrane pkc PKC plc->pkc ras Ras pkc->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nfkb NF-κB erk->nfkb nucleus Nucleus nfkb->nucleus cox2_gene COX-2 Gene Transcription nucleus->cox2_gene cox2_protein COX-2 Protein cox2_gene->cox2_protein pgs Prostaglandins cox2_protein->pgs inflammation Inflammation pgs->inflammation inhibitor Pyridazinone/Pyrazole Derivative inhibitor->cox2_protein Inhibition

Caption: Inhibition of the COX-2 signaling pathway by synthesized heterocycles.[6]

VEGFR-2 Signaling Pathway in Angiogenesis

G vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 dimerization Dimerization & Autophosphorylation vegfr2->dimerization plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k ras Ras plc->ras akt Akt pi3k->akt raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt->proliferation migration Cell Migration akt->migration inhibitor Pyridazinone/Pyrazole Derivative inhibitor->vegfr2 Inhibition G lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Conversion membrane Fungal Cell Membrane (Altered Fluidity & Permeability) ergosterol->membrane Incorporation growth_inhibition Fungal Growth Inhibition membrane->growth_inhibition Leads to triazole 1,2,4-Triazole Derivative triazole->cyp51 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3,4-Dichlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Several synthetic routes can be employed. The most common include:

  • Malonic Ester Synthesis: This involves the reaction of a 3,4-dichlorobenzyl halide with a malonic ester, followed by hydrolysis and decarboxylation.

  • Hydrolysis of 3-(3,4-Dichlorophenyl)propionitrile: This route involves the preparation of the corresponding nitrile followed by acidic or basic hydrolysis.

  • Arndt-Eistert Homologation: This method extends the carbon chain of 3,4-dichlorophenylacetic acid by one methylene group.

  • Heck Reaction: This involves the palladium-catalyzed coupling of 3,4-dichlorophenyl halide with an acrylic acid derivative.

Q2: I am observing a low yield in my malonic ester synthesis. What are the potential causes?

A2: Low yields in the malonic ester synthesis can be attributed to several factors:

  • Inefficient Alkylation: The reaction between the 3,4-dichlorobenzyl halide and the malonic ester may be incomplete. Ensure you are using a sufficiently strong base and an appropriate solvent.

  • Side Reactions: D-alkylation of the malonic ester can occur, leading to undesired byproducts. Using a slight excess of the malonic ester can help minimize this.

  • Incomplete Hydrolysis or Decarboxylation: The hydrolysis of the diester or the final decarboxylation step may not have gone to completion. Ensure adequate reaction time and temperature for these steps.

Q3: What are the primary impurities I should look out for during the synthesis?

A3: Depending on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted 3,4-dichlorobenzyl halide, malonic ester, or 3-(3,4-dichlorophenyl)propionitrile.

  • Intermediates: In the malonic ester synthesis, the substituted malonic acid may be present if decarboxylation is incomplete. In the nitrile hydrolysis route, the corresponding amide may be present as an intermediate.

  • Byproducts: Di-alkylation products in the malonic ester synthesis or potential dehalogenated products under harsh reaction conditions.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification method for the final product is recrystallization. Common solvents for recrystallization include ethanol, acetone, or mixtures of water with these solvents. Column chromatography on silica gel can also be used for purification, particularly for removing less polar impurities.

Troubleshooting Guides

Problem 1: Low Yield in Malonic Ester Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Incomplete deprotonation of malonic ester.Use a stronger base (e.g., sodium ethoxide in ethanol) and ensure anhydrous conditions.
Low reactivity of the benzyl halide.Consider using 3,4-dichlorobenzyl bromide or iodide for higher reactivity compared to the chloride.
Formation of multiple products Di-alkylation of the malonic ester.Use a slight excess (1.1-1.2 equivalents) of the malonic ester relative to the benzyl halide.
Product loss during workup Inefficient extraction of the product.Ensure the pH is sufficiently acidic (pH < 2) during the final acidification step to protonate the carboxylic acid for efficient extraction into an organic solvent.
Incomplete decarboxylation Insufficient heating during the final step.Increase the reaction temperature and/or time for the decarboxylation step. Monitor the reaction by TLC or IR spectroscopy (disappearance of the second carbonyl stretch from the malonic acid).
Problem 2: Incomplete Hydrolysis of 3-(3,4-Dichlorophenyl)propionitrile
Symptom Possible Cause Suggested Solution
Presence of amide intermediate Insufficient reaction time or temperature.Prolong the heating time under reflux for either acidic or basic hydrolysis.
For acidic hydrolysis, use a more concentrated acid.Increase the concentration of the acid (e.g., use 6M HCl instead of dilute HCl).
For basic hydrolysis, use a higher concentration of the base.Increase the concentration of the base (e.g., use 20-40% NaOH solution).
Low product yield after acidification Incomplete precipitation of the carboxylic acid.Cool the solution in an ice bath after acidification to maximize precipitation.
Product is partially soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) after acidification.

Experimental Protocols

Protocol 1: Synthesis via Malonic Ester Route

This protocol is adapted from a general procedure for 3-(3-halogenophenyl)propanoic acids.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.

  • After the addition is complete, add 3,4-dichlorobenzyl chloride (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3,4-dichlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester, add a 10% aqueous solution of sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (a homogenous solution should be formed).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidified mixture to reflux for 4-8 hours to effect decarboxylation. Carbon dioxide evolution should be observed.

  • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude this compound.

  • Recrystallize the crude product from ethanol/water to obtain the pure acid.

Visualizations

experimental_workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation A Sodium Ethoxide Formation B Malonate Anion Generation A->B C SN2 Reaction with 3,4-Dichlorobenzyl Chloride B->C D Workup and Isolation of Diethyl 2-(3,4-dichlorobenzyl)malonate C->D E Saponification of Diester D->E Crude Product F Acidification E->F G Decarboxylation F->G H Purification of This compound G->H

Caption: Workflow for the synthesis of this compound via the malonic ester route.

troubleshooting_logic Start Low Product Yield Q1 Check TLC of crude product. Are starting materials present? Start->Q1 A1 Incomplete Reaction. Increase reaction time/temperature or use more reactive reagents. Q1->A1 Yes Q2 Are there multiple spots close to the product spot? Q1->Q2 No End Yield Improved A1->End A2 Side reactions likely. Optimize stoichiometry and reaction conditions. Q2->A2 Yes Q3 Is the final product pure but mass is low? Q2->Q3 No A2->End A3 Product loss during workup. Review extraction and purification procedures. Q3->A3 Yes A3->End

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.

Technical Support Center: Purification of Crude 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-(3,4-Dichlorophenyl)propanoic acid. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a solid carboxylic acid, are recrystallization, acid-base extraction, and column chromatography.[1][2][3]

  • Recrystallization: This is a powerful technique for achieving high purity of solid compounds by dissolving the crude material in a hot solvent and allowing it to crystallize upon cooling.[4][5][6] It is particularly effective at removing small amounts of impurities.

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group.[3] The compound can be selectively extracted into a basic aqueous solution, leaving neutral or basic impurities behind in an organic solvent.[2][7] Subsequent acidification of the aqueous layer precipitates the purified product.[2]

  • Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.[1] It is highly effective for separating structurally similar compounds or when other methods fail.[2]

Q2: What are the common impurities I should expect in my crude product?

A2: The impurities in crude this compound depend on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 3,4-dichloroaniline and succinic anhydride if prepared via that route.[8]

  • Side-Reaction Byproducts: This can include positional isomers or products from homo-coupling, depending on the synthesis.[2][9]

  • Residual Solvents: Solvents used in the reaction or initial workup.

  • Residual Catalysts: If a catalyzed reaction (e.g., palladium-catalyzed coupling) was used.[2]

Q3: How do I choose the right purification method?

A3: The choice of method depends on the initial purity of the crude product and the nature of the impurities.

  • Start with Acid-Base Extraction if you suspect the presence of significant neutral or basic impurities. This is an excellent first-pass purification with high capacity.[2][7]

  • Use Recrystallization when the crude product is already relatively pure (>85-90%) and you need to achieve high crystalline purity.[2] A successful recrystallization requires finding a solvent that dissolves the compound well when hot but poorly when cold.[6][10]

  • Opt for Column Chromatography when impurities are structurally very similar to the product (e.g., positional isomers) and cannot be removed by extraction or recrystallization.[1][2]

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: Several techniques are recommended for assessing purity:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most effective techniques for accurately quantifying the purity of the compound and detecting trace impurities.[7][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural impurities present in significant amounts.[7]

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.[4][7] Impurities tend to depress and broaden the melting range.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible CauseTroubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the compound poorly at low temperatures.[7] If recovery is low, the compound may be too soluble. Experiment with different solvents or mixed-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[7]
Excessive Solvent Used Use the minimum amount of hot solvent required to fully dissolve the crude solid.[10][11] Using too much will keep a significant portion of the product in the mother liquor even after cooling.[7]
Premature Crystallization If crystals form during hot gravity filtration, product will be lost. To prevent this, preheat the filtration apparatus (funnel, flask) and use a small amount of extra hot solvent just before filtering.[11]
Incomplete Crystallization After cooling to room temperature, cool the flask further in an ice-water bath to maximize crystal formation and yield.[10]
Problem 2: Product "Oils Out" During Recrystallization

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer instead of crystallizing upon cooling.

Possible CauseTroubleshooting Step
High Impurity Level High concentrations of impurities can depress the melting point of the mixture, leading to oiling out.[11] Perform a preliminary purification (e.g., acid-base extraction or a quick silica plug filtration) before recrystallization.[11]
Solvent Boiling Point Too High If the solvent's boiling point is higher than the compound's melting point, the compound will melt before it dissolves.[6] Choose a solvent with a lower boiling point.
Solution Cooled Too Rapidly Rapid cooling can sometimes favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature without disturbance.[6]
Poor Solvent Choice Try using a different solvent system. A mixed-solvent system can be effective: dissolve the oil in a small amount of a "good" solvent (like ethanol) and slowly add a "poor" anti-solvent (like water) dropwise at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent and cool slowly.[11]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at high temperatures but poorly soluble at room temperature (e.g., aqueous ethanol, acetone, or toluene).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar).[10]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[4]

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4][5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.[2][7]

  • Separate Layers: The deprotonated carboxylate salt of the product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Repeat Extraction: To ensure complete transfer, extract the organic layer again with the basic solution. Combine the aqueous layers.[2]

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2. The protonated this compound will precipitate out as a solid.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts, and then dry it thoroughly under vacuum.[2]

Visual Workflow and Logic Diagrams

G cluster_start Starting Point cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Product Extraction Acid-Base Extraction (Removes Neutral Impurities) Crude->Extraction High Impurity Load Recrystallization Recrystallization (High Purity Polish) Crude->Recrystallization Low Impurity Load Extraction->Recrystallization Further Purification Analysis Purity Check (HPLC, NMR, MP) Extraction->Analysis Recrystallization->Analysis Chromatography Column Chromatography (Removes Similar Impurities) Chromatography->Analysis Analysis->Chromatography Impurities Persist Pure Pure Product Analysis->Pure Purity > 99%

Caption: General purification workflow for this compound.

G Start Product 'Oils Out' During Recrystallization CheckImpurity Is crude purity low? Start->CheckImpurity PrePurify Perform Acid-Base Extraction First CheckImpurity->PrePurify Yes CheckSolvent Is solvent BP > Product MP? CheckImpurity->CheckSolvent No Retry Retry Recrystallization with Slow Cooling PrePurify->Retry ChangeSolvent Select Lower Boiling Point Solvent CheckSolvent->ChangeSolvent Yes TryMixture Use Mixed Solvent System (Good/Anti-Solvent) CheckSolvent->TryMixture No ChangeSolvent->Retry TryMixture->Retry

Caption: Troubleshooting logic for when the product "oils out".

References

Technical Support Center: 3-(3,4-Dichlorophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,4-Dichlorophenyl)propanoic acid.

Troubleshooting Guide: Identifying Impurities

The synthesis of this compound can result in various impurities depending on the synthetic route employed. Below is a summary of potential impurities, their common sources, and recommended analytical techniques for identification and quantification.

Impurity CategoryPotential ImpuritiesCommon SourcesRecommended Analytical Techniques
Starting Materials 3,4-DichloroanilineIncomplete reactionHPLC, GC-MS, LC-MS
Succinic anhydrideIncomplete reactionHPLC, GC-MS
3,4-Dichlorobenzyl chlorideIncomplete reactionHPLC, GC-MS, LC-MS
Diethyl malonateIncomplete reactionGC-MS
Intermediates Diethyl (3,4-dichlorobenzyl)malonateIncomplete hydrolysis and decarboxylationHPLC, LC-MS, NMR
Byproducts Positional isomers (e.g., 2,3- or 3,5-dichlorophenyl derivatives)Impurities in starting materials, non-specific reactionsHPLC, GC-MS, NMR
Over-alkylated productsSide reactions in malonic ester synthesisLC-MS, NMR
Decarboxylated byproductsPremature decarboxylationHPLC, GC-MS
Reagents/Solvents Toluene, Ethanol, Diethyl etherResidual solvents from reaction or workupGC-HS (Headspace Gas Chromatography)
Inorganic saltsFrom workup and purification stepsIC (Ion Chromatography), ICP-MS

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Two prevalent synthetic routes are:

  • From 3,4-Dichloroaniline and Succinic Anhydride: This method involves the reaction of 3,4-dichloroaniline with succinic anhydride to form an intermediate amide, which is then hydrolyzed.[1][2]

  • From 3,4-Dichlorobenzyl Chloride and a Malonic Ester: This route involves the alkylation of a malonic ester (e.g., diethyl malonate) with 3,4-dichlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield the final product.[3]

Q2: I am observing an unknown peak in my HPLC chromatogram. How can I identify it?

A2: Identifying unknown impurities requires a systematic approach. Here is a general workflow:

  • Review the Synthetic Route: Consider all starting materials, intermediates, and potential side reactions. This can provide clues about the possible identity of the impurity.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, a critical piece of information for identification.

  • Tandem Mass Spectrometry (MS/MS): If available, MS/MS can provide fragmentation patterns of the impurity, offering structural insights.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help determine the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), ¹H and ¹³C NMR spectroscopy can elucidate its complete structure.

  • Forced Degradation Studies: Subjecting your pure product to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate degradation products. If your unknown peak matches a degradation product, it provides evidence for its identity.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation, consider the following:

  • High-Purity Starting Materials: Use starting materials with the highest possible purity to avoid introducing impurities from the outset.

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Sub-optimal conditions can lead to side reactions and incomplete conversion.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conduct them under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Intermediates: Purifying intermediates before proceeding to the next step can prevent carrying impurities through the synthetic sequence.

  • Appropriate Workup and Purification: Develop a robust workup and purification protocol. Techniques like recrystallization, column chromatography, and preparative HPLC are effective for removing different types of impurities.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the impurity profiling of this compound. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to 95% A, 5% B

    • 40-45 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_remediation Process Improvement synthesis Synthesis of this compound hplc HPLC Screening synthesis->hplc Crude Product lcms LC-MS Analysis hplc->lcms Unknown Peak Detected isolation Impurity Isolation (Prep-HPLC) lcms->isolation Identify Target for Isolation nmr Structure Elucidation (NMR) isolation->nmr Isolated Impurity optimization Optimize Reaction Conditions nmr->optimization Structure Confirmed purification Refine Purification Strategy nmr->purification Structure Confirmed optimization->synthesis Implement Improved Protocol purification->synthesis Implement Improved Protocol

Caption: Experimental workflow for impurity identification and process optimization.

troubleshooting_logic start Impurity Detected in Final Product check_sm Are Starting Materials the source? start->check_sm analyze_sm Analyze Starting Materials (HPLC, GC-MS) check_sm->analyze_sm Yes check_side_reaction Is it a Side Product? check_sm->check_side_reaction No purify_sm Purify Starting Materials analyze_sm->purify_sm end Impurity Controlled purify_sm->end review_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_side_reaction->review_conditions Yes check_degradation Is it a Degradation Product? check_side_reaction->check_degradation No optimize_conditions Optimize Reaction Conditions review_conditions->optimize_conditions optimize_conditions->end forced_degradation Perform Forced Degradation Studies check_degradation->forced_degradation Yes check_degradation->end No modify_workup Modify Workup/Purification (pH, Temp, Solvent) forced_degradation->modify_workup modify_workup->end

Caption: Troubleshooting decision tree for impurity analysis.

References

Technical Support Center: Optimizing Derivatization of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-(3,4-dichlorophenyl)propanoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during esterification and amidation reactions of this compound, offering potential causes and solutions in a question-and-answer format.

Esterification Reactions

Question 1: Why is my esterification yield low when reacting this compound with an alcohol?

Answer: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1][2] Other contributing factors may include:

  • Presence of Water: Any moisture in the reactants or solvent can inhibit the reaction.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) will lead to a slow or incomplete reaction.[1]

  • Suboptimal Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction will be slow, and if it is too high, it may lead to side reactions.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

  • Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.[1]

Solutions:

  • Use Excess Alcohol: Employing a large excess of the alcohol can shift the equilibrium towards the ester product, in accordance with Le Châtelier's principle. The alcohol can often serve as the solvent.[1][2]

  • Remove Water: Actively remove water as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like molecular sieves.[1][2][3]

  • Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. Typically, 1-5 mol% is sufficient.[2]

  • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid.

  • Optimize Work-up Procedure: During extraction, neutralize the excess acid catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to also remove any unreacted carboxylic acid as its water-soluble salt. Wash the organic layer with brine to remove residual water and water-soluble impurities.[1]

Question 2: The reaction mixture turned dark brown/black during esterification. What does this indicate?

Answer: A dark-colored reaction mixture often suggests side reactions, such as charring or polymerization, which can be promoted by strong acidic conditions at elevated temperatures.[1] To mitigate this, consider using milder reaction conditions, such as a lower temperature or an alternative, less harsh acid catalyst.

Question 3: I am having trouble purifying the final ester product. What are the common impurities and how can I remove them?

Answer: Common impurities include unreacted this compound, excess alcohol, and the acid catalyst.

Purification Strategy:

  • Neutralization: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated NaHCO₃ solution to remove the acid catalyst and unreacted carboxylic acid.[1]

  • Water Wash: Wash the organic layer with water and then with brine to remove the excess alcohol and any remaining water-soluble impurities.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Further Purification: If necessary, purify the crude ester by column chromatography or distillation.[4][5]

Amidation Reactions

Question 1: My amide coupling reaction is failing or giving a very low yield. What are the potential reasons?

Answer: Low or no product yield in amide bond formation can stem from several factors:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient quantity.[6]

  • Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can form a salt, rendering the amine non-nucleophilic.[6][7]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[6] The dichlorophenyl group may contribute to some steric hindrance.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents and reagents.[6]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can negatively impact the outcome.[6]

  • Electron-Deficient Amine: Amines with electron-withdrawing groups are less nucleophilic and may react sluggishly.[8][9]

Solutions:

  • Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC or DCC with additives such as HOBt or OxymaPure are effective.[6][8] For more challenging couplings involving sterically hindered or electron-deficient partners, phosphonium salts (e.g., PyBOP) or uronium/aminium salts (e.g., HATU) may be more suitable.[6]

  • Reaction Conditions: Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical to scavenge the acid produced during the reaction without deactivating the amine.[8]

  • Acyl Fluoride Intermediate: For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride in situ using a fluorinating agent like TFFH or PFP can be a highly effective strategy.[9][10]

Question 2: I am observing significant side reactions, such as racemization of a chiral amine. How can I minimize this?

Answer: Racemization can be a problem when coupling chiral amino acids or amines. To suppress it, use coupling additives like HOBt or OxymaPure.[6] Running the reaction at a lower temperature can also help minimize this side reaction.

Question 3: The purification of my amide product is difficult due to the urea byproduct from the DCC/EDC coupling reagent. How can I resolve this?

Answer: The dicyclohexylurea (DCU) byproduct from DCC is notoriously difficult to remove due to its low solubility in most organic solvents.

Strategies for Urea Removal:

  • Filtration: If DCU precipitates from the reaction mixture, it can be removed by filtration.

  • Alternative Reagent: Use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous work-up.[11]

  • Column Chromatography: Careful column chromatography can also separate the desired amide from the urea byproduct.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on data from analogous compounds.

Table 1: Esterification of this compound

AlcoholCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
MethanolH₂SO₄ (5%)Methanol (excess)Reflux (65)4-885-95
EthanolH₂SO₄ (5%)Ethanol (excess)Reflux (78)6-1280-90
n-ButanolTsOH (5%)TolueneReflux (110) with Dean-Stark8-1675-85

Yields are estimated based on standard Fischer esterification procedures for similar aromatic carboxylic acids.[1][12][13]

Table 2: Amidation of this compound

AmineCoupling Reagent (equiv.)Additive (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Typical Yield (%)
BenzylamineEDC (1.2)HOBt (1.2)DIPEA (2.0)DCM2512-2480-90
MorpholineHATU (1.2)-DIPEA (2.0)DMF256-1285-95
AnilineEDC (1.0) / DMAP (1.0)HOBt (0.1)DIPEA (5.0)Acetonitrile234270-80
N-MethylbenzylamineZrCl₄ (10 mol%)--Toluene11020~80

Yields are extrapolated from data for 3-phenylpropanoic acid and other substituted carboxylic acids.[8][14][15]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(3,4-dichlorophenyl)propanoate (Esterification)
  • To a round-bottomed flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol to act as both reactant and solvent (e.g., 20 mL per gram of carboxylic acid).[16]

  • Carefully add concentrated sulfuric acid (0.05 eq) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-8 hours. Monitor the reaction progress by TLC.[16]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Benzyl-3-(3,4-dichlorophenyl)propanamide (Amidation)
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottomed flask under an inert atmosphere.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve benzylamine (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

  • Add the amine solution to the activated carboxylic acid mixture dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow_esterification start Start: this compound reactants Add excess Methanol and catalytic H₂SO₄ start->reactants reflux Reflux for 4-8 hours (monitor by TLC) reactants->reflux cool Cool to Room Temperature reflux->cool concentrate Remove excess Methanol (Rotary Evaporation) cool->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Aqueous Work-up: 1. H₂O 2. sat. NaHCO₃ 3. Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate and Purify (Column Chromatography) dry->purify end Product: Methyl 3-(3,4-dichlorophenyl)propanoate purify->end

Caption: Workflow for Fischer Esterification.

troubleshooting_amide_coupling start Low/No Amide Yield q1 Is the Carboxylic Acid Activated? start->q1 a1_yes Yes q1->a1_yes a1_no No: Check Coupling Reagent (Type, Amount, Purity) q1->a1_no q2 Is the Amine Nucleophilic? a1_yes->q2 end Improved Yield a1_no->end a2_yes Yes q2->a2_yes a2_no No: Check for Salt Formation (Add non-nucleophilic base like DIPEA) q2->a2_no q3 Are Conditions Anhydrous? a2_yes->q3 a2_no->end a3_yes Yes q3->a3_yes a3_no No: Use Anhydrous Solvents/Reagents and Inert Atmosphere q3->a3_no q4 Is Steric Hindrance an Issue? a3_yes->q4 a3_no->end a4_yes Yes: Use Stronger Coupling Reagent (e.g., HATU) or Convert Acid to Acyl Fluoride q4->a4_yes a4_no No: Optimize Temperature and Reaction Time q4->a4_no a4_yes->end a4_no->end

Caption: Troubleshooting Logic for Amide Coupling.

References

Technical Support Center: Synthesis of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-(3,4-Dichlorophenyl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The malonic ester synthesis is a widely employed and robust method for synthesizing this compound. This multi-step process involves the alkylation of a malonic ester, typically diethyl malonate, with 3,4-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the desired product. This method is favored for its versatility and the use of relatively mild reaction conditions.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I prevent its formation?

A2: A common byproduct in malonic ester synthesis is the dialkylated product, diethyl bis(3,4-dichlorobenzyl)malonate.[1][2] This occurs when the mono-alkylated intermediate is deprotonated again and reacts with another molecule of the 3,4-dichlorobenzyl halide. To minimize this, it is recommended to use a moderate excess of the diethyl malonate relative to the base and the alkylating agent.[1][3][4] This increases the probability that the base will deprotonate an unreacted diethyl malonate molecule rather than the mono-alkylated product.

Q3: What is the best way to purify the final this compound product?

A3: Recrystallization is a highly effective method for purifying the final product.[2][3] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room or lower temperatures, while impurities remain soluble at all temperatures. Common solvents to screen for recrystallization of carboxylic acids include ethanol, acetone, water, or mixtures thereof.[2][3]

Q4: Can I use a different starting material instead of 3,4-dichlorobenzyl chloride?

A4: Yes, other 3,4-dichlorobenzyl halides, such as the bromide or iodide, can be used as the alkylating agent. Benzyl bromides and iodides are often more reactive than chlorides in S(_N)2 reactions, which could potentially lead to shorter reaction times or milder conditions. However, they are also typically more expensive. The choice of halide will depend on a balance of reactivity, cost, and availability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Alkylated Product 1. Incomplete deprotonation of diethyl malonate. 2. The base is not strong enough. 3. The alkylating agent (3,4-dichlorobenzyl halide) is not reactive enough or has degraded. 4. Reaction temperature is too low.1. Ensure anhydrous conditions as the base is moisture-sensitive. 2. Use a suitable base like sodium ethoxide in ethanol.[2] 3. Check the purity of the 3,4-dichlorobenzyl halide. Consider using the more reactive bromide or iodide if the chloride is ineffective. 4. Gently heat the reaction mixture during the alkylation step, typically to the reflux temperature of the solvent.
Formation of Dialkylated Byproduct The mono-alkylated malonic ester is deprotonated and reacts with a second molecule of the alkylating agent.[1][2]Use a 1.5 to 2-fold excess of diethyl malonate relative to the 3,4-dichlorobenzyl halide.[1][3][4] This ensures that the base is more likely to react with the starting malonic ester than the mono-alkylated product.
Incomplete Hydrolysis of the Ester 1. Insufficient reaction time or temperature for hydrolysis. 2. The concentration of the acid or base used for hydrolysis is too low.1. Increase the reflux time during the hydrolysis step. 2. Use a higher concentration of acid (e.g., concentrated HCl or HBr) or base (e.g., 6M NaOH) for the hydrolysis.[5]
Incomplete Decarboxylation The temperature during the final heating step is not high enough to induce decarboxylation.After hydrolysis and acidification, heat the reaction mixture to a higher temperature (typically 100-150 °C) until carbon dioxide evolution ceases.[6]
Product is an Oil or Difficult to Crystallize Presence of impurities that inhibit crystallization.1. Purify the crude product by column chromatography before recrystallization. 2. Try recrystallization from a different solvent or a solvent mixture. 3. Use a seed crystal to induce crystallization.

Experimental Protocols

Malonic Ester Synthesis of this compound

This protocol outlines the general procedure for the synthesis. Optimization of reaction times, temperatures, and reagent quantities may be necessary to achieve the highest yields.

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.5-2.0 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, add 3,4-dichlorobenzyl chloride (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product, diethyl 2-(3,4-dichlorobenzyl)malonate, with diethyl ether or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(3,4-dichlorobenzyl)malonate, add an excess of a strong acid (e.g., 6M HCl or a mixture of HBr and acetic acid).[5]

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If the product precipitates, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture, acetone, or toluene) to obtain pure this compound.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation cluster_purification Step 3: Purification start Diethyl Malonate + Sodium Ethoxide in Ethanol enolate Formation of Enolate start->enolate alkylation Addition of 3,4-Dichlorobenzyl Chloride enolate->alkylation reflux1 Reflux (2-4h) alkylation->reflux1 workup1 Workup: Solvent removal, Extraction reflux1->workup1 intermediate Crude Diethyl 2-(3,4-dichlorobenzyl)malonate workup1->intermediate hydrolysis Addition of Strong Acid (e.g., HCl) intermediate->hydrolysis reflux2 Reflux (4-6h) hydrolysis->reflux2 workup2 Workup: Cooling, Filtration/ Extraction reflux2->workup2 crude_product Crude 3-(3,4-Dichlorophenyl) propanoic Acid workup2->crude_product recrystallization Recrystallization crude_product->recrystallization final_product Pure Product recrystallization->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

troubleshooting_low_yield cluster_alkylation Alkylation Step Issues cluster_hydrolysis Hydrolysis/Decarboxylation Issues start Low Yield Observed check_base Incomplete Deprotonation? start->check_base Check Alkylation check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis Check Hydrolysis/ Decarboxylation check_halide Alkyl Halide Inactive? check_base->check_halide sol_base1 Ensure Anhydrous Conditions check_base->sol_base1 sol_base2 Use Stronger Base (e.g., Sodium Ethoxide) check_base->sol_base2 check_temp1 Temperature Too Low? check_halide->check_temp1 sol_halide1 Verify Halide Purity check_halide->sol_halide1 sol_halide2 Use Bromide/Iodide Analog check_halide->sol_halide2 sol_temp1 sol_temp1 check_temp1->sol_temp1 Increase to Reflux check_decarbox Incomplete Decarboxylation? check_hydrolysis->check_decarbox sol_hydrolysis sol_hydrolysis check_hydrolysis->sol_hydrolysis Increase Reflux Time or Acid/Base Concentration sol_decarbox sol_decarbox check_decarbox->sol_decarbox Increase Temperature (100-150 °C)

Caption: Troubleshooting guide for low yield in the synthesis.

References

troubleshooting peak tailing in HPLC analysis of 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds such as 3-(3,4-Dichlorophenyl)propanoic acid. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to be tailing, although for some assays, a value up to 1.5 may be acceptable.

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For acidic compounds like this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, leading to a secondary, undesirable retention mechanism that causes tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (predicted pKa for this compound is ~4.52), the compound can exist in both ionized (deprotonated) and un-ionized (protonated) forms.[1] The presence of multiple forms leads to peak broadening and tailing.

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components can create active sites on the column, leading to peak tailing. Column bed collapse or void formation can also contribute to poor peak shapes.

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, or dead volumes in fittings, can cause band broadening and result in tailing peaks.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause poor peak shape.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, the goal is to ensure it is in a single, un-ionized form. This is achieved by setting the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa. With a pKa of approximately 4.52, a mobile phase pH of 2.5 to 3.0 is recommended to suppress the ionization of the carboxylic acid group. This minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, resulting in a symmetrical peak.

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: For reversed-phase HPLC of acidic compounds, a modern, high-purity silica C18 or C8 column that is well end-capped is recommended. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing the potential for secondary interactions. Using a column with high-purity silica, which has lower metal content, can also minimize peak tailing.

Q5: Can the injection solvent affect peak shape?

A5: Yes, the composition of the injection solvent can significantly impact peak shape. If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion. It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.

Troubleshooting Guides

Systematic Troubleshooting Workflow

When encountering peak tailing, a systematic approach is crucial to identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound Q1 Are all peaks tailing or only the analyte peak? Start->Q1 All_Tailing All Peaks Tailing Q1->All_Tailing All Analyte_Only Only Analyte Peak Tailing Q1->Analyte_Only Analyte Only Extra_Column Check for Extra-Column Volume: - Tubing length/diameter - Loose fittings - Detector cell volume All_Tailing->Extra_Column Column_Issues Investigate Column Issues: - Column void - Blocked frit - Column contamination All_Tailing->Column_Issues Mobile_Phase Evaluate Mobile Phase & Analyte Interactions: - pH optimization - Buffer strength - Silanol interactions Analyte_Only->Mobile_Phase Sample_Injection Review Sample & Injection Parameters: - Sample solvent mismatch - Sample overload Analyte_Only->Sample_Injection

Caption: Initial troubleshooting workflow for peak tailing.

Data Presentation: Recommended Starting HPLC Parameters

The following table summarizes recommended starting parameters for the HPLC analysis of this compound, designed to minimize peak tailing.

ParameterRecommended ValueRationale
Mobile Phase pH 2.5 - 3.0To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.
Buffer Concentration 10 - 50 mMSufficient concentration to maintain a stable pH and mask residual silanol activity.
Column Type C18 or C8, end-capped, high-purity silicaMinimizes secondary interactions with residual silanol groups.
Organic Modifier Acetonitrile or MethanolCommon choices for reversed-phase HPLC. Acetonitrile often provides sharper peaks.
Injection Volume < 20 µLTo prevent column overload, which can cause peak distortion.
Injection Solvent Initial mobile phase compositionTo ensure compatibility and prevent peak shape distortion.
Tubing Internal Diameter ≤ 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying pH values. For example, using a phosphate or formate buffer, prepare mobile phases at pH 2.5, 3.0, 3.5, 4.0, and 4.5. The organic modifier (e.g., acetonitrile) percentage should be kept constant.

  • Standard Preparation: Prepare a standard solution of this compound in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Buffer pH 2.5).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., pH 2.5).

    • Inject the standard solution.

    • Record the chromatogram and calculate the tailing factor for the analyte peak.

  • Iterative Testing: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (Tf closest to 1.0).

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse Column Direction: Reverse the direction of the column.

  • Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a C18 column is:

    • Mobile phase without buffer (to remove salts)

    • 100% Water

    • Isopropanol

    • Hexane (if non-polar contaminants are suspected)

    • Isopropanol

    • 100% Acetonitrile or Methanol

    • Mobile phase without buffer

  • Re-equilibration: Reconnect the column in the correct direction and equilibrate with the analytical mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard solution to evaluate if the peak shape has improved.

Suggested HPLC Method for this compound

This protocol is a recommended starting point for the analysis of this compound, designed to minimize peak tailing.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm (end-capped)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer pH 3.0 (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Rationale for Method Parameters:

  • End-capped C18 Column: Minimizes silanol interactions.

  • pH 3.0 Buffered Mobile Phase: Ensures the analyte is in its un-ionized form.

  • Isocratic Elution: Simplifies the method and ensures reproducibility.

  • Controlled Temperature: Maintains consistent retention times and peak shapes.

  • Appropriate Sample Diluent: Ensures compatibility with the mobile phase and prevents peak distortion.

Visualization of Troubleshooting Logic

The following diagram illustrates the logical flow for diagnosing the root cause of peak tailing based on which peaks in the chromatogram are affected.

Peak_Tailing_Diagnosis Observation Peak Tailing Observed Decision Which peaks are tailing? Observation->Decision All_Peaks All Peaks Decision->All_Peaks All Analyte_Peak Analyte Peak Only Decision->Analyte_Peak Only Analyte System_Issue System-wide Issue All_Peaks->System_Issue Chemical_Issue Analyte-Specific Interaction Analyte_Peak->Chemical_Issue Extra_Column_Vol Extra-column volume System_Issue->Extra_Column_Vol Column_Void Column void/blockage System_Issue->Column_Void pH_Problem Incorrect mobile phase pH Chemical_Issue->pH_Problem Silanol_Interaction Secondary silanol interactions Chemical_Issue->Silanol_Interaction Sample_Overload Sample overload/solvent mismatch Chemical_Issue->Sample_Overload

Caption: Diagnostic flowchart for peak tailing issues.

References

Technical Support Center: Esterification of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 3-(3,4-Dichlorophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, particularly when using the Fischer esterification method with methanol and an acid catalyst.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to equilibrium.The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, use a large excess of the alcohol (methanol), which can also serve as the solvent.[3] Additionally, remove water as it is formed, either by using a Dean-Stark apparatus or a drying agent.
Insufficient catalysis.Ensure a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used in an appropriate amount.[1][3]
Reaction time is too short or temperature is too low.Typical reaction times for Fischer esterification range from 1 to 10 hours at temperatures between 60-110°C.[1] Monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC).
Presence of Unreacted Carboxylic Acid Incomplete reaction.See "Low or No Product Formation" above. Prolong the reaction time or increase the temperature.
Hydrolysis of the ester product.During workup, ensure all acidic catalyst is neutralized before concentrating the product. The presence of water and acid can drive the reverse reaction.
Formation of a High-Boiling Point Side Product Intramolecular Friedel-Crafts Acylation.Under strong acid conditions, the carboxylic acid can acylate the dichlorophenyl ring, leading to a cyclized ketone. This is more likely at higher temperatures. Consider using a milder acid catalyst or lower reaction temperatures.
Formation of a Colored Impurity Decomposition of starting material or product.The dichlorophenyl group may be susceptible to degradation under harsh acidic conditions and high temperatures. Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Isolation Emulsion formation during aqueous workup.Break up emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of celite.
Product is an oil and difficult to crystallize.If recrystallization is challenging, purify the methyl ester product by vacuum distillation or column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer esterification of this compound?

A1: The most common side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol, as Fischer esterification is an equilibrium process.[1][2][3] Another potential, though less common, side reaction under strong acid catalysis and heat is intramolecular Friedel-Crafts acylation, where the carboxylic acid acylates the electron-rich dichlorophenyl ring to form a cyclic ketone.

Q2: Which acid catalyst is best for this esterification?

A2: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective catalysts for Fischer esterification.[1][3] The choice may depend on the scale of the reaction and the sensitivity of the starting material to strong acids.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting carboxylic acid and a pure sample of the expected ester product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What is the best way to purify the final product, methyl 3-(3,4-Dichlorophenyl)propanoate?

A4: Purification can be achieved through several methods. After an aqueous workup to remove the acid catalyst and excess alcohol, the crude product can be purified by:

  • Recrystallization: If the product is a solid at room temperature.

  • Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Vacuum Distillation: If the product is a high-boiling liquid.

Q5: Can I use other alcohols besides methanol for this esterification?

A5: Yes, other primary or secondary alcohols can be used. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination (dehydration) under acidic conditions.[1] The reaction conditions, such as temperature and reaction time, may need to be optimized for different alcohols.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a general procedure for a typical Fischer esterification and can be adapted for the synthesis of methyl 3-(3,4-Dichlorophenyl)propanoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution, brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq, which also acts as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 65°C for methanol) and maintain the temperature for 2-4 hours. Monitor the reaction by TLC.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(3,4-Dichlorophenyl)propanoate.[4]

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Esterification_and_Side_Reactions cluster_main Main Esterification Reaction cluster_side Potential Side Reactions start This compound + Methanol product Methyl 3-(3,4-Dichlorophenyl)propanoate + Water start->product H+ Catalyst (e.g., H2SO4) intramolecular Intramolecular Friedel-Crafts Acylation start->intramolecular Strong Acid High Temp. hydrolysis Hydrolysis (Reverse Reaction) product->hydrolysis H+ / H2O hydrolysis->start

Caption: Main esterification reaction and potential side reactions.

Troubleshooting_Workflow start Experiment Start: Esterification of this compound check_reaction Reaction Monitoring (TLC) start->check_reaction check_workup Aqueous Workup check_reaction->check_workup Complete issue_no_product Issue: Low/No Product check_reaction->issue_no_product Incomplete check_purity Product Analysis (NMR, GC-MS) check_workup->check_purity Clean Separation issue_emulsion Issue: Emulsion check_workup->issue_emulsion issue_acid Issue: Unreacted Acid check_purity->issue_acid issue_impurity Issue: Impurities check_purity->issue_impurity end_product Pure Product check_purity->end_product Pure solution_conditions Solution: - Increase reaction time/temp - Use excess methanol - Remove water issue_no_product->solution_conditions solution_neutralize Solution: - Ensure complete neutralization - Optimize workup pH issue_acid->solution_neutralize solution_brine Solution: - Add brine - Filter through celite issue_emulsion->solution_brine solution_purify Solution: - Recrystallization - Column chromatography - Vacuum distillation issue_impurity->solution_purify solution_conditions->check_reaction Re-run/Optimize solution_neutralize->check_workup Adjust Protocol solution_brine->check_workup solution_purify->end_product

Caption: Troubleshooting workflow for the esterification process.

References

stability issues of 3-(3,4-Dichlorophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 3-(3,4-Dichlorophenyl)propanoic acid in solution.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: I am observing a rapid loss of my compound in an aqueous buffer. What are the likely causes and how can I investigate this?

Answer: Rapid degradation in aqueous solutions can primarily be attributed to hydrolysis, especially at non-neutral pH. The propanoic acid moiety can be susceptible to pH-dependent degradation.

Troubleshooting Steps:

  • pH Profiling: Determine the stability of the compound across a range of pH values (e.g., pH 2, 4, 7, 9, 12). This will help identify if the degradation is acid or base-catalyzed.

  • Temperature Control: Ensure your experiments are conducted at a controlled temperature. Elevated temperatures can significantly accelerate hydrolysis.

  • Buffer Effects: Certain buffer species can catalyze hydrolysis. If possible, compare the stability in different buffer systems at the same pH.

  • Analytical Method Verification: Confirm that your analytical method (e.g., HPLC) is stability-indicating and can separate the parent compound from its potential degradants.

Question: My compound seems to be degrading even when stored in an organic solvent. What could be the reason?

Answer: While more stable in many organic solvents compared to aqueous solutions, degradation can still occur due to residual water, dissolved oxygen, or light exposure.

Troubleshooting Steps:

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize water content.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation. Chlorinated aromatic compounds can be susceptible to photolytic cleavage.

  • Solvent Reactivity: Although less common, ensure the chosen solvent is not reactive with the compound.

Question: I am seeing multiple new peaks in my chromatogram after stressing my sample with hydrogen peroxide. How do I identify the primary degradant?

Answer: The presence of multiple peaks suggests that your compound may be susceptible to oxidative degradation, and some of the observed peaks could be secondary degradants.

Troubleshooting Steps:

  • Time-Course Study: Analyze samples at multiple time points during the forced degradation study. The primary degradant should appear first and its concentration may decrease over time as it converts to secondary degradants.

  • Varying Oxidant Concentration: Use different concentrations of the oxidizing agent (e.g., 0.1%, 1%, and 3% hydrogen peroxide). Milder conditions may favor the formation of the primary degradant.

  • Mass Spectrometry: Use LC-MS to identify the molecular weights of the degradation products. This can provide clues to the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for a stock solution of this compound?

A1: For short-term use, a stock solution in a non-protic organic solvent (e.g., acetonitrile, DMSO) stored at 2-8°C and protected from light is recommended. For long-term storage, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, as recommended by ICH guidelines, involves subjecting the compound to various stress conditions to understand its intrinsic stability and identify potential degradation products.[1] Key conditions to test include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[2][3]

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.[2][3]

  • Oxidation: e.g., 3% H₂O₂ at room temperature.[3]

  • Thermal Stress: Heating the solution (e.g., 60-80°C).

  • Photostability: Exposing the solution to light of a specified wavelength and intensity.

Q3: Is this compound susceptible to photodegradation?

A3: Chlorinated aromatic compounds can be susceptible to photodegradation.[4] It is advisable to conduct photostability studies to assess this. Experiments should include exposure to a combination of visible and UV light.

Q4: What analytical technique is best for monitoring the stability of this compound?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique.[5][6] This method should be able to separate the parent compound from all potential degradation products. Validation of the method's specificity is crucial.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl2, 8, 2460
Base Hydrolysis0.1 M NaOH1, 4, 1240
Oxidation3% H₂O₂2, 8, 2425
ThermalSolution in ACN:H₂O24, 48, 7280
PhotolyticUV/Vis Light1.2 million lux hours25

Table 2: pH-Rate Profile for Aqueous Stability

pHBuffer SystemTemperature (°C)k_obs (s⁻¹)Half-life (t½) (hours)
2.00.01 M HCl40
4.0Acetate Buffer40
7.0Phosphate Buffer40
9.0Borate Buffer40
12.00.01 M NaOH40

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Incubate the stock solution at 80°C.

    • Photostability: Expose the stock solution to a calibrated light source. Protect a control sample from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with Mobile Phase A as an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and Mobile Phase B as an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the gradient to achieve good separation between the parent peak and any degradation peaks.

  • Detector Wavelength: Determine the UV absorbance maximum of this compound and use this wavelength for detection. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Method Validation:

    • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak and from each other.

    • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 40°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photostability (UV/Vis Light) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV/Vis) parent This compound h_prod1 Decarboxylation Product (Potential) parent->h_prod1 Δ, H+ or OH- h_prod2 Other Hydrolytic Products parent->h_prod2 H+ or OH- o_prod1 Hydroxylated Aromatic Ring parent->o_prod1 o_prod2 Side-chain Oxidation Products parent->o_prod2 p_prod1 Dechlorination Product parent->p_prod1

Caption: Potential Degradation Pathways.

References

Technical Support Center: Chromatographic Resolution of Dichlorophenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the chromatographic resolution of dichlorophenylpropanoic acid isomers.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the enantioseparation of dichlorophenylpropanoic acid using chiral High-Performance Liquid Chromatography (HPLC).

Q1: Why am I seeing poor or no resolution between the enantiomer peaks?

A1: Poor resolution is a common challenge in chiral separations. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantioselective recognition. For acidic compounds like dichlorophenylpropanoic acid, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or anion-exchange type columns are often effective. If you are not using a chiral column, you will not be able to resolve the enantiomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.

    • Organic Modifier: The type and concentration of the organic modifier (e.g., ethanol, isopropanol, methanol) in a normal-phase system, or acetonitrile/methanol in a reversed-phase system, are crucial. Systematically vary the percentage of the modifier in 5% increments to find the optimal balance between retention and resolution.

    • Acidic Additive: To ensure that the acidic analyte is in its protonated form and to improve peak shape, a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or acetic acid should be added to the mobile phase.

  • Incorrect Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the CSP, which can lead to better resolution, albeit with longer run times. Start with the manufacturer's recommended flow rate for the column and then decrease it in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) if resolution is insufficient.

  • Temperature Fluctuations: Temperature can affect the thermodynamics of the chiral recognition process. If your system has a column thermostat, experiment with different temperatures (e.g., in 5°C increments between 15°C and 40°C) to find the optimum for your separation.

Q2: My peaks are showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing can compromise the accuracy of integration and reduce overall resolution. Here are the common causes and solutions:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and active sites (e.g., silanols) on the silica support of the stationary phase can cause tailing.

    • Solution: Ensure an acidic modifier (e.g., 0.1% TFA or acetic acid) is present in your mobile phase. This will suppress the ionization of the carboxylic acid group of your analyte and minimize secondary interactions.

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to broad and tailing peaks.

    • Solution: Try diluting your sample and injecting a smaller volume. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.

    • Solution: Disconnect the column and flush it with a strong, compatible solvent as per the manufacturer's guidelines. If the problem persists, the column may be degraded and require replacement.

Q3: I am observing extraneous or "ghost" peaks in my chromatogram. How do I identify and eliminate them?

A3: Ghost peaks can arise from several sources. A systematic approach is needed to identify their origin:

  • Contaminated Sample Solvent: The solvent used to dissolve your sample may be contaminated.

    • Troubleshooting Step: Inject a blank (the sample solvent without your analyte). If the ghost peaks appear, your solvent is the source of contamination.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient runs.

    • Troubleshooting Step: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and additives. If the ghost peaks disappear, the old mobile phase was the issue.

  • System Carryover: Residue from previous injections can be retained in the injector or tubing and elute in subsequent runs.

    • Troubleshooting Step: Run a blank gradient immediately after a sample injection. If ghost peaks are present that were not in the solvent blank, carryover is the likely cause. Implement a robust needle wash protocol and ensure the injection system is thoroughly flushed between runs.

Experimental Protocols

Below are detailed methodologies for the resolution of 2-(2,4-dichlorophenoxy)propionic acid, a common dichlorophenylpropanoic acid isomer, using different chiral stationary phases.

Protocol 1: Normal Phase Chromatography
  • Column: CHIRALCEL® OJ-3 (150 x 4.6mm, 3µm)[1][2]

  • Mobile Phase: n-hexane / ethanol / trifluoroacetic acid = 90 / 10 / 0.1 (v/v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C[2]

  • Detection: UV at 270 nm[2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.01 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Polar Phase Chromatography
  • Column: CHIRALPAK® QN-AX (150 x 4.6mm, 5µm)[3]

  • Mobile Phase: methanol / acetic acid / ammonium acetate = 98 / 2 / 0.5 (v/v/w)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 25°C[3]

  • Detection: UV at 254 nm[3]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.01 mg/mL. Ensure complete dissolution and filter through a 0.45 µm syringe filter prior to analysis.

Data Presentation

The following table summarizes the quantitative data obtained from the experimental protocols described above for the enantioseparation of 2-(2,4-dichlorophenoxy)propionic acid.

ParameterProtocol 1 (CHIRALCEL® OJ-3)Protocol 2 (CHIRALPAK® QN-AX)
Retention Time (Enantiomer 1) 3.88 min[2]7.06 min[3]
Retention Time (Enantiomer 2) 4.28 min[2]7.95 min[3]
Alpha Value (α) 1.19[2]1.17[3]
Resolution (Rs) 2.81[2]2.20[3]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method for resolving dichlorophenylpropanoic acid isomers.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Evaluation & Troubleshooting cluster_2 Phase 3: Optimization SamplePrep Sample Preparation (Dissolve in mobile phase, filter) CSP_Selection CSP Selection (Polysaccharide or Anion-Exchange) SamplePrep->CSP_Selection MobilePhase_Screen Mobile Phase Screening (Normal vs. Polar Organic) CSP_Selection->MobilePhase_Screen Initial_Run Initial Chromatographic Run MobilePhase_Screen->Initial_Run Evaluate_Resolution Evaluate Resolution (Rs) Initial_Run->Evaluate_Resolution Troubleshoot_NoRes No/Poor Resolution? Evaluate_Resolution->Troubleshoot_NoRes Troubleshoot_PeakShape Poor Peak Shape? Troubleshoot_NoRes->Troubleshoot_PeakShape No Optimize_MP Optimize Mobile Phase (% Modifier, Additive Conc.) Troubleshoot_NoRes->Optimize_MP Yes Troubleshoot_PeakShape->Optimize_MP Yes Final_Method Final Validated Method Troubleshoot_PeakShape->Final_Method No Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Optimize_Temp->Final_Method

Workflow for Chiral Method Development and Optimization

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(3,4-Dichlorophenyl)propanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 3-(3,4-Dichlorophenyl)propanoic acid and its various structural isomers. Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on established principles of structure-activity relationships (SAR) for dichlorinated phenyl compounds and data from structurally related molecules. The information herein is intended to guide future research and hypothesis testing.

Introduction to Dichlorophenylpropanoic Acids

Dichlorophenylpropanoic acids are a class of organic compounds that feature a propanoic acid backbone attached to a dichlorinated phenyl ring. The position of the two chlorine atoms on the phenyl ring, as well as the point of attachment of the propanoic acid chain, can significantly influence the molecule's physicochemical properties and its biological activity. Arylpropionic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] The introduction of chlorine atoms can modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its interaction with biological targets.[2][3]

This guide will focus on the comparison of this compound with its positional isomers, where the dichloro substitution pattern on the phenyl ring varies (e.g., 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dichloro).

Potential Biological Activities and Structure-Activity Relationships

Based on the activities of related compounds, dichlorophenylpropanoic acids are predicted to exhibit several biological effects, primarily as anti-inflammatory, anticancer, and herbicidal agents.

Anti-inflammatory Activity

The most probable mechanism for the anti-inflammatory activity of arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.

Structure-Activity Relationship Insights:

  • Position of the Propanoic Acid Chain: 2-Arylpropanoic acids, such as ibuprofen, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The alpha-methyl group on the propanoic acid chain is crucial for the anti-inflammatory activity of these compounds. For 3-arylpropanoic acids, the activity profile may differ.

  • Dichlorophenyl Moiety: The substitution pattern of the chlorine atoms on the phenyl ring is critical. For instance, in the related NSAID diclofenac (a 2-(2,6-dichlorophenylamino)phenylacetic acid), the 2,6-dichloro substitution forces the two aromatic rings out of planarity, which is a key feature for potent COX inhibition.[4] For dichlorophenylpropanoic acids, different substitution patterns will alter the molecule's shape and electronic distribution, likely leading to varied potencies and selectivities for COX-1 versus COX-2.

  • Carboxylic Acid Group: The carboxylic acid is a crucial feature for the activity of most NSAIDs. It typically forms a key ionic interaction with a conserved arginine residue (Arg-120) in the active site of both COX-1 and COX-2.[4]

Anticancer Activity

Several dichlorophenyl-containing compounds have demonstrated potential as anticancer agents.[5] One of the potential mechanisms of action is the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[5]

Structure-Activity Relationship Insights:

  • The substitution pattern of the chlorine atoms can influence the compound's ability to fit into the ATP-binding pocket of p38 MAPK and interact with key residues.

  • The overall lipophilicity, influenced by the chlorine atoms, will affect the compound's ability to penetrate cell membranes and reach its intracellular target.

Herbicidal Activity

Derivatives of dichlorophenyl compounds have been investigated for their herbicidal effects.[5] The mechanism often involves the disruption of essential plant processes. The structurally related dichlorophenoxyacetic acids (e.g., 2,4-D) are well-known auxin-mimicking herbicides.

Comparative Data Summary

CompoundPredicted Primary ActivityPredicted Potency (IC50/EC50)Predicted Selectivity
This compound Anti-inflammatory / AnticancerModerateNon-selective COX inhibitor
2-(3,4-Dichlorophenyl)propanoic acid Anti-inflammatoryPotentially Higher than 3-isomerMay show some COX-2 selectivity
3-(2,3-Dichlorophenyl)propanoic acid Neuroprotective / Anti-inflammatoryTo be determinedTo be determined
3-(2,4-Dichlorophenyl)propanoic acid Anti-inflammatory / HerbicidalTo be determinedTo be determined
3-(2,5-Dichlorophenyl)propanoic acid Neurotransmitter ModulatorTo be determinedTo be determined
3-(2,6-Dichlorophenyl)propanoic acid Anti-inflammatoryPotentially HighPotentially COX-2 selective
3-(3,5-Dichlorophenyl)propanoic acid Antifungal / Anti-inflammatoryTo be determinedTo be determined

Experimental Protocols

To empirically determine and compare the biological activities of this compound and its isomers, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX, which generates a fluorescent product, to determine the inhibitory activity of the test compounds against COX-1 and COX-2.

I. Materials and Reagents

  • Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well black microplate

II. Procedure

  • Reagent Preparation: Prepare working solutions of enzymes, probe, heme, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, followed by a further dilution in assay buffer.

  • Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:

    • 100% Activity Control: Enzyme, buffer, and DMSO (vehicle).

    • Inhibitor Wells: Enzyme, buffer, and test compound/reference inhibitor at various concentrations.

    • Background Control: Buffer, DMSO, but no enzyme.

  • Assay Protocol:

    • Add Assay Buffer, Fluorometric Probe, and Heme to all wells.

    • Add the appropriate COX enzyme (COX-1 or COX-2) to the "100% Activity Control" and "Inhibitor Wells".

    • Add the diluted test compounds, reference inhibitors, or DMSO vehicle to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.

III. Data Analysis

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Calculate the Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).

In Vitro p38α MAPK Inhibition Assay (Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase by quantifying the phosphorylation of a substrate.

I. Materials and Reagents

  • Recombinant human p38α enzyme

  • ATF-2 (a p38 substrate)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitor (e.g., SB203580)

  • Phospho-specific antibody for ATF-2

  • Detection system (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • 96-well microplate

II. Procedure

  • Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitor in kinase buffer.

  • Assay Protocol:

    • Add the p38α enzyme and the ATF-2 substrate to the wells of a microplate.

    • Add the diluted test compounds or reference inhibitor to the appropriate wells.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Transfer the reaction mixture to a plate coated with the phospho-specific ATF-2 antibody.

    • After incubation and washing steps, add a detection antibody (e.g., HRP-conjugated).

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

III. Data Analysis

  • Subtract the background signal from all readings.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Mandatory Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by PGG2 PGG2 COX_Enzymes->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Mediate Dichlorophenylpropanoic_Acids Dichlorophenyl- propanoic Acids Dichlorophenylpropanoic_Acids->COX_Enzymes Inhibit

Caption: Hypothesized inhibition of the COX signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Substrates) Plate_Setup Set up 96-well Plate (Controls & Test Wells) Prepare_Reagents->Plate_Setup Compound_Dilution Serially Dilute Test Compounds Add_Compounds Add Test Compounds or Vehicle Compound_Dilution->Add_Compounds Add_Reagents Add Assay Components (Enzyme, Probe, etc.) Plate_Setup->Add_Reagents Add_Reagents->Add_Compounds Incubate Pre-incubate Add_Compounds->Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Incubate->Initiate_Reaction Measure_Signal Measure Signal (e.g., Fluorescence) Initiate_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: General workflow for in vitro enzyme inhibition assays.

References

A Comparative Study: 3-(3,4-Dichlorophenyl)propanoic Acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of 3-(3,4-Dichlorophenyl)propanoic acid and the widely-used herbicide, 2,4-D.

Disclaimer: Direct comparative experimental data for this compound is limited in the public domain. This guide provides a comprehensive overview of 2,4-D and the available information for this compound, supplemented with detailed experimental protocols for a hypothetical comparative study based on established scientific methodologies.

Introduction

This guide provides a comparative analysis of two dichlorinated aromatic acid compounds: this compound and 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is a well-established synthetic auxin herbicide with extensive documentation, this compound is a less-studied compound with potential applications in both the agrochemical and pharmaceutical fields. The structural similarities and differences between these molecules suggest potentially distinct biological activities, warranting a comparative investigation.

Compound Profiles

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3] This mimicry leads to uncontrolled and disorganized cell growth in susceptible plants, ultimately causing their death.[1][2]

This compound

Information regarding the biological activity of this compound is not as extensive. Patent literature suggests its use as a herbicidal active ingredient.[4][5] Structurally, it is a derivative of propionic acid, a class of compounds known to exhibit anti-inflammatory properties.[6] This suggests a potential dual-activity profile for this molecule, meriting further investigation into both its herbicidal and potential therapeutic effects.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of both compounds is crucial for understanding their environmental fate, bioavailability, and potential for biological interaction.

PropertyThis compound2,4-Dichlorophenoxyacetic Acid (2,4-D)
CAS Number 25173-68-6[7]94-75-7[8]
Molecular Formula C₉H₈Cl₂O₂[7]C₈H₆Cl₂O₃[8]
Molecular Weight 219.06 g/mol [7]221.04 g/mol [8]
Appearance Solid (form may vary)White to yellow powder[8]
Water Solubility Data not readily available900 mg/L[8]

Comparative Biological Activity: A Hypothetical Framework

In the absence of direct comparative studies, this section outlines the established mechanism of 2,4-D and explores the potential mechanisms of this compound based on its structural characteristics.

Herbicidal Activity: Synthetic Auxin Pathway

2,4-D's herbicidal action is initiated by its binding to auxin receptors, primarily the TIR1/AFB F-box proteins. This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This signaling cascade results in epinastic growth, stem curling, and ultimately, plant death.

Given the dichlorophenyl moiety in this compound, it is plausible that it could also exhibit auxin-like activity. A hypothetical signaling pathway is presented below.

Synthetic_Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (2,4-D or Hypothetical This compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth Auxin_Genes->Growth Leads to

Caption: Hypothetical signaling pathway for synthetic auxin herbicides.

Potential Anti-inflammatory Activity: COX Inhibition Pathway

Many arylpropionic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[7] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects through a similar mechanism.

COX_Inhibition_Pathway cluster_inflammatory_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Synthesis Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates NSAID Hypothetical This compound NSAID->COX_Enzyme Inhibits

Caption: Hypothetical mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocols for Comparative Evaluation

To facilitate a direct comparison between this compound and 2,4-D, the following detailed experimental protocols are proposed.

Herbicidal Efficacy Assessment

This protocol outlines a whole-plant bioassay to determine and compare the herbicidal activity of the two compounds.

Objective: To determine the dose-response relationship and calculate the effective dose (e.g., ED₅₀) for both compounds on a target broadleaf weed species.

Materials:

  • Seeds of a susceptible broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed).

  • Potting mix and suitable pots or trays.

  • This compound and 2,4-D (analytical grade).

  • Appropriate solvents and surfactants.

  • Precision bench sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Propagation: Sow weed seeds in pots filled with potting mix and grow in a controlled environment (e.g., 25°C, 16:8 h light:dark cycle) until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare stock solutions of each compound in a suitable solvent. Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 500, 1000 g a.i./ha). Include a surfactant as recommended for foliar application.

  • Herbicide Application: Randomly assign plants to treatment groups (including a control group receiving only the solvent and surfactant). Apply the herbicide solutions using a precision bench sprayer to ensure uniform coverage.

  • Evaluation: Return the treated plants to the controlled environment. Assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Visual injury ratings (0% = no effect, 100% = plant death) and plant biomass (fresh and dry weight) should be recorded.

  • Data Analysis: Analyze the data to determine the dose-response curves for each compound. Calculate the ED₅₀ value (the dose required to cause a 50% reduction in growth or biomass) for each herbicide.

Herbicidal_Efficacy_Workflow Start Start: Plant Propagation Prep Herbicide Solution Preparation Start->Prep Application Herbicide Application (Precision Sprayer) Prep->Application Incubation Incubation in Controlled Environment Application->Incubation Assessment Phytotoxicity Assessment (Visual Rating & Biomass) Incubation->Assessment Analysis Data Analysis (Dose-Response Curves, ED50) Assessment->Analysis End End: Comparative Efficacy Analysis->End

Caption: Experimental workflow for herbicidal efficacy testing.

In Vitro Anti-inflammatory Activity Assay

This protocol describes an in vitro assay to assess and compare the potential anti-inflammatory effects of the two compounds using a macrophage cell line.

Objective: To determine the ability of each compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) and fetal bovine serum (FBS).

  • This compound and 2,4-D (cell culture grade).

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent.

  • MTT assay kit for cytotoxicity assessment.

  • 96-well cell culture plates.

  • CO₂ incubator.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentrations of each compound using an MTT assay. Seed cells in a 96-well plate and treat with a range of concentrations of each compound for 24 hours.

  • NO Inhibition Assay: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of each compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with cells treated with LPS only and a negative control group with untreated cells.

  • NO Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (an indicator of NO production) in the supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound at different concentrations compared to the LPS-only control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Anti_inflammatory_Assay_Workflow Start Start: Cell Culture (RAW 264.7) Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Pretreatment Pre-treatment with Compounds Cytotoxicity->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation 24h Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Assay for NO Measurement Supernatant->Griess Analysis Data Analysis (% Inhibition, IC50) Griess->Analysis End End: Comparative Anti-inflammatory Activity Analysis->End

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Conclusion

While 2,4-D is a thoroughly characterized herbicide, the biological profile of this compound remains largely unexplored. Based on its chemical structure, it holds potential for both herbicidal and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for a comprehensive comparative study. Such research is essential to elucidate the mechanism of action, efficacy, and potential therapeutic or agrochemical applications of this compound, and to objectively compare its performance against established compounds like 2,4-D. Further investigation into the structure-activity relationships of dichlorinated phenylpropanoic acids could lead to the development of novel and more effective agents in various scientific fields.

References

A Comparative Guide to the Structural Validation of 3-(3,4-Dichlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of 3-(3,4-Dichlorophenyl)propanoic acid and its derivatives, crucial scaffolds in the development of new therapeutic agents. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document aims to facilitate the unambiguous structural validation of this important class of compounds.

Structural Comparison of this compound Derivatives

The structural integrity of synthesized compounds is paramount in drug discovery and development. Here, we compare the spectral and crystallographic data for this compound and three of its derivatives: the methyl ester, the ethyl ester, and the amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted chemical shifts for the parent acid and its derivatives. These predictions were generated using a standard NMR prediction engine and serve as a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsThis compoundMethyl 3-(3,4-Dichlorophenyl)propanoateEthyl 3-(3,4-Dichlorophenyl)propanoate3-(3,4-Dichlorophenyl)propanamide
H-2'7.30 (d)7.32 (d)7.32 (d)7.31 (d)
H-5'7.28 (dd)7.30 (dd)7.30 (dd)7.29 (dd)
H-6'7.03 (d)7.05 (d)7.05 (d)7.04 (d)
-CH₂-Ar2.95 (t)2.93 (t)2.94 (t)2.92 (t)
-CH₂-CO2.68 (t)2.62 (t)2.63 (t)2.45 (t)
-OCH₃-3.68 (s)--
-OCH₂CH₃--4.15 (q)-
-OCH₂CH₃--1.25 (t)-
-NH₂---5.40 (br s), 6.10 (br s)
-OH11.5 (br s)---

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compoundMethyl 3-(3,4-Dichlorophenyl)propanoateEthyl 3-(3,4-Dichlorophenyl)propanoate3-(3,4-Dichlorophenyl)propanamide
C=O179.5173.2172.8175.1
C-1'139.8140.2140.3140.5
C-2'132.5132.4132.4132.3
C-3'130.4130.3130.3130.2
C-4'130.8130.7130.7130.6
C-5'128.0128.0128.0127.9
C-6'130.0129.9129.9129.8
-CH₂-Ar35.535.735.736.2
-CH₂-CO30.230.530.631.0
-OCH₃-51.8--
-OCH₂CH₃--60.8-
-OCH₂CH₃--14.2-
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of the parent acid is available from the NIST WebBook[1], while the data for the derivatives are predicted.

Table 3: Key m/z Peaks in EI-Mass Spectra

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions (m/z)
This compound218/220/222173173/175 ([M-COOH]⁺), 139 ([M-C₂H₄COOH]⁺)
Methyl 3-(3,4-Dichlorophenyl)propanoate232/234/236173173/175 ([M-COOCH₃]⁺), 201/203 ([M-OCH₃]⁺)
Ethyl 3-(3,4-Dichlorophenyl)propanoate246/248/250173173/175 ([M-COOCH₂CH₃]⁺), 201/203 ([M-OCH₂CH₃]⁺)
3-(3,4-Dichlorophenyl)propanamide217/219/221173173/175 ([M-CONH₂]⁺), 44 ([CONH₂]⁺)

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. The crystal structure of 3-[(3,4-Dichlorophenyl)aminocarbonyl]propanoic acid, a more complex amide derivative, has been determined, offering valuable insights into the solid-state conformation and intermolecular interactions of this class of compounds.[2]

Table 4: Crystallographic Data for 3-[(3,4-Dichlorophenyl)aminocarbonyl]propanoic acid

ParameterValue
Chemical FormulaC₁₀H₉Cl₂NO₃
Formula Weight262.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.338(2)
b (Å)4.844(1)
c (Å)22.457(4)
β (°)90.61(3)
Volume (ų)1124.6(4)
Z4
Density (calculated) (g/cm³)1.548

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental results.

Synthesis of 3-[(3,4-Dichlorophenyl)aminocarbonyl]propanoic acid[2]
  • Combine 3,4-dichloroaniline (1.62 g, 10 mmol) and succinic anhydride (1.00 g, 10 mmol) in glacial acetic acid (20 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Filter the resulting precipitate and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure acid.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s.

  • ¹³C NMR Acquisition : Acquire the spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC injection if the compound is sufficiently volatile and thermally stable.

  • Ionization : Bombard the sample with electrons at a standard energy of 70 eV.

  • Mass Analysis : Scan a mass range of m/z 40-500 to detect the molecular ion and fragment ions.

X-ray Crystallography
  • Crystal Growth : Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular geometry.

Logical and Experimental Workflows

Visualizing workflows and signaling pathways can aid in understanding the broader context of the research.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Purification reaction->workup product Pure Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI-MS) product->ms xray X-ray Crystallography (if crystalline) product->xray interpretation Spectral Interpretation & Structure Confirmation nmr->interpretation ms->interpretation xray->interpretation

Caption: A typical experimental workflow for the synthesis and structural validation of a this compound derivative.

Potential Signaling Pathway Involvement

Phenylpropanoic acid derivatives have been investigated as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. The PPAR signaling pathway is therefore a relevant area of investigation for the biological activity of these compounds.

PPAR_pathway cluster_ligand Ligand Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Phenylpropanoic Acid Derivative ppar PPARγ ligand->ppar heterodimer PPARγ-RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer ppre PPRE (DNA Response Element) heterodimer->ppre transcription Target Gene Transcription ppre->transcription response Metabolic & Anti-inflammatory Responses transcription->response

Caption: The PPARγ signaling pathway, a potential target for this compound derivatives.

References

A Comparative Analysis of the Anti-inflammatory Profile of 3-(3,4-Dichlorophenyl)propanoic Acid and Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the anti-inflammatory activity of the investigational compound 3-(3,4-Dichlorophenyl)propanoic acid against well-established nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. This document collates available experimental data to facilitate an objective assessment of their relative potency and selectivity.

Executive Summary

While arylpropionic acid derivatives are a prominent class of NSAIDs, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the anti-inflammatory activity of this compound. Consequently, a direct quantitative comparison with known NSAIDs is not possible at this time.

This guide will proceed by presenting the established anti-inflammatory profiles of Ibuprofen, Diclofenac, and Celecoxib, based on key in vitro and in vivo assays. This information will serve as a benchmark for the potential evaluation of novel compounds such as this compound.

Mechanism of Action: A Brief Overview

Nonsteroidal anti-inflammatory drugs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining platelet function.

  • COX-2: This isoform is typically induced at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its side-effect profile, particularly concerning gastrointestinal complications.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory data for Ibuprofen, Diclofenac, and Celecoxib.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Ibuprofen 12 - 13[1][2]80 - 370[1][2]~0.15[1]
Diclofenac 0.076[1]0.026[1]~2.9[1]
Celecoxib 82[1]6.8[1]~12[1]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Percentage Inhibition of Edema (%)
This compound Data not availableData not available
Ibuprofen 100~52.8 - 58.6
Diclofenac 5~56.17[3]
Celecoxib 50~47.56

Note: The percentage of edema inhibition can vary based on the time of measurement and other experimental factors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future comparative studies.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-1 and COX-2 isoforms. The inhibition is quantified by measuring the reduction in the production of prostaglandins (e.g., Prostaglandin E2 - PGE2) from the substrate, arachidonic acid.

Materials and Reagents:

  • Purified ovine or human COX-1 and recombinant human COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds and reference standards (Ibuprofen, Diclofenac, Celecoxib).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors (e.g., hematin, glutathione).

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Solutions of the test compound and reference standards are prepared in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and cofactors are added.

  • Various concentrations of the test compounds or reference standards are added to the wells. A control group without any inhibitor is included.

  • The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding arachidonic acid to each well.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

  • The reaction is terminated by adding a stop solution (e.g., a dilute acid).

  • The concentration of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • The percentage of COX inhibition for each concentration of the test compound is calculated relative to the control.

  • The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • The COX-2 Selectivity Index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher value indicates greater selectivity for COX-2.

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound. The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

Materials and Reagents:

  • Carrageenan (1% w/v solution in sterile saline).

  • Test compound and reference standards.

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).

  • Plethysmometer (for measuring paw volume).

Procedure:

  • Animals are fasted overnight before the experiment.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, reference standard, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection (e.g., 60 minutes).

  • A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

Data Analysis:

  • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema for each treatment group is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved in the evaluation of anti-inflammatory agents, the following diagrams are provided.

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 (TXA2) Prostaglandin_H2->Thromboxane_A2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Prostaglandins->GI_Protection Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation NSAIDs NSAIDs Inhibit NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro: COX Inhibition Assay cluster_invivo In Vivo: Carrageenan-Induced Paw Edema Start_InVitro Prepare Enzyme, Substrate, and Test Compounds Incubation Incubate Enzyme with Test Compound Start_InVitro->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Quantification_InVitro Quantify Prostaglandin Production (ELISA) Reaction->Quantification_InVitro Analysis_InVitro Calculate IC50 and Selectivity Index Quantification_InVitro->Analysis_InVitro Start_InVivo Administer Test Compound to Animals Induction Induce Inflammation (Carrageenan Injection) Start_InVivo->Induction Measurement Measure Paw Volume at Timed Intervals Induction->Measurement Analysis_InVivo Calculate Percentage Inhibition of Edema Measurement->Analysis_InVivo

Caption: General Experimental Workflow.

References

A Comparative Analysis of the Herbicidal Efficacy of 3-(3,4-Dichlorophenyl)propanoic Acid and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal efficacy of 3-(3,4-Dichlorophenyl)propanoic acid against established commercial herbicides. Due to the limited direct experimental data on this compound, this guide leverages data from the closely related and structurally similar compound, Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), as a proxy to facilitate a meaningful comparison with leading commercial herbicides such as Glyphosate, 2,4-D, and Atrazine. This comparison is grounded in the established understanding that phenoxy herbicides with similar structures exhibit a comparable mode of action as synthetic auxins.

Mechanism of Action: Synthetic Auxins

This compound belongs to the chemical class of phenoxyalkanoic acids, which are known to act as synthetic auxins.[1][2] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, ultimately causing the death of susceptible plants, particularly broadleaf weeds.[3][4] The mechanism involves the herbicide binding to auxin receptors, such as TIR1, which triggers a signaling cascade that disrupts normal plant development. Research on the related compound 3,4-Dichlorophenylacetic acid (Dcaa) has shown it exhibits auxin-like activity by promoting root generation and coleoptile elongation, acting through the auxin signaling pathway.

The herbicidal activity of phenoxy herbicides like Dichlorprop is primarily attributed to the (R)-enantiomer.[1] These synthetic auxins are more persistent in plants than natural IAA, contributing to their lethal effects.[5]

Quantitative Comparison of Herbicidal Efficacy

The following tables summarize the herbicidal efficacy of Dichlorprop (as a proxy for this compound) and major commercial herbicides against various weed species. Efficacy is presented as the concentration required for 50% growth reduction (GR50) or as percentage of weed control at specific application rates.

Table 1: Comparative Efficacy (GR50) of Herbicides on Various Weed Species

HerbicideWeed SpeciesGR50 (kg a.i./ha)Reference
Dichlorprop Broadleaf Weeds (general)Not widely reported in GR50[1][2][6]
Glyphosate Conyza albida (Resistant)3.94 - 5.22[7]
Conyza albida (Susceptible)0.24 - 0.31[7]
Conyza bonariensis (Resistant)0.60 - 1.51[7]
Conyza bonariensis (Susceptible)0.10 - 0.13[7]
Tall Waterhemp (Resistant)1.28[8]
Tall Waterhemp (Susceptible)0.28[8]
2,4-D Broadleaf Weeds (general)Not widely reported in GR50[3][9][10]
Atrazine Velvetleaf<0.56[11]
Common Ragweed<0.56[11]
Common Lambsquarters<0.56[11]
Redroot Pigweed1.136[11]
Wild Mustard0.890[11]

Table 2: Percent Weed Control with Different Herbicides at Labeled Rates

HerbicideWeed SpeciesApplication Rate (kg a.i./ha)Weed Control (%)Reference
Dichlorprop Dandelion, Perennial sowthistleVaries by formulationSuppression/Top growth control[2]
Glyphosate Most annual and perennial weeds0.84 - 4.2>90[12]
2,4-D Slender amaranth, Goosefoot0.001 (1000 ppm)Severe reduction[13]
Broadleaf weeds in cereals1 - 1.5Effective control[14]
Atrazine Broadleaf weeds in maize2.0Effective control[15]
Grassy weeds in maize2.0Poor to moderate control[16]

Experimental Protocols

General Herbicide Efficacy Bioassay (Post-emergence)

This protocol outlines a general procedure for assessing the post-emergence herbicidal efficacy of a test compound compared to commercial standards.

1. Plant Material and Growth Conditions:

  • Select target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf)).

  • Sow seeds in pots containing a standardized soil mix.

  • Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 60% RH, 16h light).

  • Water plants as needed to maintain optimal growth.

2. Herbicide Application:

  • Apply herbicides when plants have reached a specific growth stage (e.g., 2-4 true leaves).

  • Prepare a range of concentrations for the test compound and commercial herbicides (e.g., 0.1x, 0.5x, 1x, 2x, 5x the anticipated effective dose).

  • Use a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform application.

  • Include an untreated control group (sprayed with water and any solvent/surfactant used in the herbicide formulations).

3. Data Collection:

  • Visually assess plant injury at set time points after treatment (e.g., 3, 7, 14, and 21 days). Use a rating scale (e.g., 0% = no effect, 100% = plant death).

  • At the final assessment, harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at a set temperature (e.g., 70°C) for a specified time (e.g., 72 hours) and record the dry weight.

4. Data Analysis:

  • Calculate the percent biomass reduction for each treatment relative to the untreated control.

  • Use dose-response analysis to determine the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) for each herbicide and weed species.

  • Statistically compare the efficacy of the test compound to the commercial herbicides.

Visualizations

Auxin_Signaling_Pathway Auxin Synthetic Auxin (e.g., this compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Leads to Experimental_Workflow Start Start: Plant Cultivation Treatment Herbicide Application (Test Compound & Commercial Standards) Start->Treatment Incubation Incubation in Controlled Environment Treatment->Incubation Data_Collection Data Collection (Visual Assessment & Biomass) Incubation->Data_Collection Analysis Data Analysis (Dose-Response, GR50) Data_Collection->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

References

Spectroscopic Analysis of 3-(3,4-Dichlorophenyl)propanoic Acid: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis of 3-(3,4-Dichlorophenyl)propanoic acid for the purpose of structural confirmation. A comparative approach is taken, presenting its spectral data alongside those of structurally related alternatives: 3-phenylpropanoic acid and 3-(4-chlorophenyl)propanoic acid. This allows for a clearer understanding of the influence of aromatic substitution on the spectral characteristics. The information herein is supported by experimental data where available and supplemented with computed data to provide a complete analytical overview.

Comparative Spectroscopic Data

The structural integrity of a synthesized compound is paramount in research and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structures. Below is a summary of the key spectroscopic data for this compound and its analogues.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)
This compound O-H (acid): ~2500-3300 (broad), C=O (acid): ~1700, C-Cl: ~1030, Aromatic C=C: ~1475
3-Phenylpropanoic acid O-H (acid): 2500-3300 (broad), C=O (acid): ~1700, Aromatic C=C: ~1600, 1495, 1450
3-(4-Chlorophenyl)propanoic acid O-H (acid): ~2500-3300 (broad), C=O (acid): ~1700, C-Cl: ~1090, Aromatic C=C: ~1490

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₂-Ar-CH₂-COOH-COOH
This compound (Predicted) ~7.38 (d), ~7.35 (s), ~7.10 (d)~2.95 (t)~2.65 (t)~12.0 (s, broad)
3-Phenylpropanoic acid 7.18-7.32 (m, 5H)2.97 (t, 2H)2.69 (t, 2H)10.5-12.0 (s, broad, 1H)
3-(4-Chlorophenyl)propanoic acid (Predicted) ~7.25 (d, 2H), ~7.15 (d, 2H)~2.90 (t, 2H)~2.60 (t, 2H)~12.0 (s, broad, 1H)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

CompoundAromatic Carbons-CH₂-Ar-CH₂-COOHC=O
This compound (Computed) 141.2, 132.5, 130.8, 130.5, 129.2, 128.034.930.1178.9
3-Phenylpropanoic acid 140.7, 128.5, 128.3, 126.335.830.8179.5
3-(4-Chlorophenyl)propanoic acid (Predicted) ~139.0, ~132.0, ~129.5, ~128.5~35.0~30.0~179.0

Note: The ¹³C NMR data for this compound is based on a computed spectrum. Predicted values for 3-(4-Chlorophenyl)propanoic acid are derived from known substituent effects.

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 218, 220, 222 (isotopic pattern for 2 Cl)173/175 ([M-COOH]⁺), 145/147, 109
3-Phenylpropanoic acid 150132, 105, 104, 91, 77
3-(4-Chlorophenyl)propanoic acid 184, 186 (isotopic pattern for 1 Cl)139/141 ([M-COOH]⁺), 125/127, 111, 75

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR unit.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal and anvil thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

  • Dissolve approximately 5-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring an appropriate number of scans for a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Introduce a small amount of the sample into the ion source of the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the structural confirmation of this compound.

Comparative Guide to the Cross-Reactivity of 3-(3,4-Dichlorophenyl)propanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological cross-reactivity of 3-(3,4-Dichlorophenyl)propanoic acid, with a focus on its likely interaction with cyclooxygenase (COX) enzymes, key targets in inflammatory processes. Due to the limited publicly available data on the specific bioactivity of this compound, this document leverages data from structurally similar compounds to infer potential activity and provides detailed experimental protocols for researchers to conduct their own comparative assays.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive dichlorophenyl derivatives suggests a potential for cross-reactivity in various biological assays. Notably, its isomer, 3-(2,4-Dichlorophenyl)propanoic acid, is recognized as an intermediate in the synthesis of anti-inflammatory drugs and is suggested to act by inhibiting cyclooxygenase (COX) enzymes. This structural relationship strongly implies that this compound may also exhibit activity against these key enzymes of the inflammatory pathway. Understanding this potential cross-reactivity is crucial for target validation, hit-to-lead optimization, and assessing off-target effects in drug discovery and development.

Quantitative Data Summary: A Comparative Landscape

To establish a benchmark for evaluating the potential activity of this compound, the following table summarizes the inhibitory activity (IC50 values) of the well-characterized NSAID, ibuprofen, against COX-1 and COX-2. At present, specific quantitative data for this compound is not available in the public domain.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen COX-1120.15
COX-280

Data sourced from multiple studies. IC50 values can vary based on experimental conditions.

Signaling Pathway and Mechanism of Action

The primary signaling pathway of interest for compounds like this compound is the arachidonic acid cascade, which is modulated by cyclooxygenase enzymes.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 prostanoids_phys Physiological Prostanoids (e.g., Thromboxane A2) pgh2_1->prostanoids_phys prostanoids_inflam Inflammatory Prostanoids (e.g., Prostaglandin E2) pgh2_2->prostanoids_inflam housekeeping Physiological Functions (Platelet Aggregation, Gastric Protection) prostanoids_phys->housekeeping inflammation Inflammation, Pain, Fever prostanoids_inflam->inflammation nsaid This compound (Hypothesized Target) nsaid->cox1 nsaid->cox2

Caption: Hypothesized interaction with the COX signaling pathway.

Experimental Protocols

To facilitate the investigation of the cross-reactivity of this compound, a detailed protocol for an in vitro cyclooxygenase inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Ibuprofen (positive control)

  • Dimethyl sulfoxide (DMSO, for compound dilution)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) or a suitable LC-MS/MS system

  • 96-well microplates

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and ibuprofen in DMSO.

    • Create a series of dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, cofactors, and the diluted enzyme (COX-1 or COX-2).

    • Add the diluted test compound, positive control, or vehicle control (DMSO in buffer) to the respective wells.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a stopping agent (e.g., a solution of hydrochloric acid).

  • Quantification of Prostaglandin Production:

    • Measure the concentration of PGE2 produced in each well using a competitive ELISA kit or by LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response).

Experimental_Workflow start Start prep_compounds Prepare Compound Dilutions (Test, Control, Vehicle) start->prep_compounds add_inhibitor Add Compound Dilutions to Plate prep_compounds->add_inhibitor prep_plate Prepare 96-well Plate: Buffer, Cofactors, Enzyme (COX-1 or COX-2) prep_plate->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Initiate Reaction with Arachidonic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify Quantify PGE2 Production (ELISA or LC-MS/MS) stop_reaction->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the in vitro COX inhibition assay.

Logical Relationships and Structure-Activity Insights

The biological activity of dichlorophenyl-containing compounds is highly dependent on the substitution pattern of the chlorine atoms on the phenyl ring. The following diagram illustrates the logical relationship for investigating the activity of the target compound based on its structural similarity to a known bioactive isomer.

SAR_Logic parent Phenylpropanoic Acid dichloro_parent Dichlorophenylpropanoic Acid parent->dichloro_parent Dichlorination isomer_2_4 3-(2,4-Dichlorophenyl)propanoic Acid dichloro_parent->isomer_2_4 Isomer isomer_3_4 This compound (Compound of Interest) dichloro_parent->isomer_3_4 Isomer known_activity Known Intermediate for Anti-inflammatory Drugs isomer_2_4->known_activity hypothesized_activity Hypothesized COX Inhibitory Activity isomer_3_4->hypothesized_activity Based on Structural Similarity experimental_validation Experimental Validation Required hypothesized_activity->experimental_validation

Caption: Logical framework for investigating bioactivity.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in publicly accessible literature, its structural analogy to other bioactive dichlorophenyl compounds, particularly its 2,4-dichloro isomer, provides a strong rationale for investigating its potential as a cyclooxygenase inhibitor. This guide offers a comparative context using the well-established NSAID ibuprofen and provides the necessary experimental framework for researchers to determine the inhibitory profile of this compound. Such studies are essential to fully characterize its biological cross-reactivity and potential therapeutic applications or off-target effects.

comparing the synthesis efficiency of different routes to 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 3-(3,4-Dichlorophenyl)propanoic acid, a valuable intermediate in the synthesis of various pharmaceuticals. The efficiency of different methodologies is evaluated based on reaction yields, purity, and the nature of the starting materials. Detailed experimental protocols for the most viable routes are presented, alongside a logical framework visualizing the synthetic pathways.

Comparison of Synthesis Efficiencies

The following table summarizes the key quantitative data for the different synthetic routes to this compound identified in the literature.

Synthesis RouteStarting MaterialsKey IntermediatesOverall Yield (%)Purity (%)Reference
Route 1: Malonic Ester Synthesis 3,4-Dichlorobenzyl chloride, Diethyl malonateDiethyl 2-(3,4-dichlorobenzyl)malonate~85.6>94[1]
Route 2: Knoevenagel Condensation & Reduction 3,4-Dichlorobenzaldehyde, Malonic acid3-(3,4-Dichlorophenyl)propenoic acidNot explicitly reportedNot explicitly reported-
Route 3: Nitrile Hydrolysis 3,4-Dichlorobenzyl chloride3,4-Dichlorobenzyl cyanideNot explicitly reportedNot explicitly reported-

Note: The yield for Route 1 is based on the synthesis of the closely related 3-(3-chlorophenyl)propanoic acid, as detailed in patent CN101591232A.[1] Specific yield and purity data for Routes 2 and 3 for the synthesis of this compound were not available in the reviewed literature, indicating a potential gap in published research or less common application of these routes for this specific compound.

Experimental Protocols

Route 1: Malonic Ester Synthesis

This route offers a high-yield and well-documented pathway to this compound. The following protocol is adapted from the synthesis of 3-(3-chlorophenyl)propanoic acid.[1]

Step A: Synthesis of Diethyl 2-(3,4-dichlorobenzyl)malonate

  • In a 500 mL three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 100 mL of ethanol, 27.5 g (0.4 mol) of sodium ethoxide, and 129.3 g (0.8 mol) of diethyl malonate.

  • Stir the mixture and heat to 40 °C.

  • Slowly add 39.1 g (0.2 mol) of 3,4-dichlorobenzyl chloride over 1 hour, maintaining the temperature between 40-50 °C.

  • After the addition is complete, continue the reaction for 2 hours.

  • Distill off 100 mL of ethanol.

  • Cool the reaction mixture to below 30 °C and add 80 mL of water.

  • Stir for 10 minutes, then allow the layers to separate for 20 minutes.

  • Separate the lower organic layer and remove unreacted diethyl malonate under high vacuum to obtain diethyl 2-(3,4-dichlorobenzyl)malonate.

Step B: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(3,4-dichlorobenzyl)malonate from the previous step, add a solution of 98 g of 50% aqueous phosphoric acid at a temperature below 30 °C.

  • Add 100 mL of ether and stir for 10 minutes.

  • Allow the layers to separate for 30 minutes.

  • Separate the upper organic layer and distill off the ether.

  • Heat the residue to 150 °C and maintain for 1 hour to effect decarboxylation.

  • Cool the mixture to 80 °C and add 50 mL of petroleum ether.

  • Filter the mixture at room temperature and dry the solid cake to obtain this compound.

Visualization of Synthetic Pathways

The logical flow of the compared synthetic routes is illustrated in the following diagram.

Synthesis_Comparison cluster_route1 Route 1: Malonic Ester Synthesis cluster_route2 Route 2: Knoevenagel Condensation & Reduction cluster_route3 Route 3: Nitrile Hydrolysis start1 3,4-Dichlorobenzyl chloride + Diethyl malonate inter1 Diethyl 2-(3,4-dichlorobenzyl)malonate start1->inter1 Alkylation end1 This compound inter1->end1 Hydrolysis & Decarboxylation start2 3,4-Dichlorobenzaldehyde + Malonic acid inter2 3-(3,4-Dichlorophenyl)propenoic acid start2->inter2 Knoevenagel Condensation end2 This compound inter2->end2 Reduction start3 3,4-Dichlorobenzyl chloride inter3 3,4-Dichlorobenzyl cyanide start3->inter3 Cyanation end3 This compound inter3->end3 Hydrolysis

Caption: Comparative overview of synthetic routes to this compound.

References

Navigating Preclinical Development: A Comparative Analysis of In Vitro and In Vivo Studies on 3-(3,4-Dichlorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound to a potential therapeutic is paved with rigorous preclinical evaluation. This guide provides a comparative analysis of in vitro and in vivo studies on derivatives of 3-(3,4-dichlorophenyl)propanoic acid, a chemical scaffold with emerging interest in anticancer and anti-inflammatory research. By presenting available experimental data, this guide aims to offer insights into the translation of laboratory findings to live organism models, a critical step in drug discovery.

In Vitro Anticancer Activity: A Case Study of a Thiourea Derivative

A significant body of research has focused on the in vitro anticancer potential of thiourea derivatives incorporating the 3,4-dichlorophenyl group. One such study provides detailed cytotoxicity data for N-(3,4-dichlorophenyl)thiourea, a close structural analog of the propanoic acid derivatives.

Quantitative Data: Cytotoxicity Profile

The in vitro efficacy of N-(3,4-dichlorophenyl)thiourea was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line.

Cell LineCancer TypeIC50 (µM)
SW480Colon Cancer8.9 ± 1.25
SW620Metastatic Colon Cancer1.5 ± 0.72
PC3Prostate Cancer6.9 ± 1.64
K-562Chronic Myelogenous Leukemia7.3 ± 1.10

Data sourced from a study on the cytotoxic activity of 1,3-disubstituted thiourea derivatives.[1]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of N-(3,4-dichlorophenyl)thiourea was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of N-(3,4-dichlorophenyl)thiourea for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent was added to each well. Metabolically active cells convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution, which is proportional to the number of viable cells, was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value was calculated from the dose-response curve.

Signaling Pathway: Induction of Apoptosis

The study investigating the in vitro activity of N-(3,4-dichlorophenyl)thiourea suggests that its cytotoxic effect is mediated through the induction of apoptosis, or programmed cell death.

G compound N-(3,4-dichlorophenyl)thiourea cell Cancer Cell compound->cell Treatment apoptosis Apoptosis (Programmed Cell Death) cell->apoptosis Induces

Caption: Proposed mechanism of action for N-(3,4-dichlorophenyl)thiourea.

In Vivo Pharmacokinetics: A Look at a Propenoyl Derivative

While in vivo efficacy data for the aforementioned thiourea derivative is not available, a study on a structurally related compound, 3,4-dichlorophenyl-propenoyl-sec.-butylamine, provides valuable insights into the pharmacokinetic profile of this class of molecules in a living organism. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug.

Experimental Protocol: Pharmacokinetic Study in Rats

A study was conducted to understand the metabolic fate of 3,4-dichlorophenyl-propenoyl-sec.-butylamine in rats after oral administration.

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Drug Administration: A single oral dose of the compound was administered to the rats.

  • Sample Collection: Blood samples were collected at various time points after administration.

  • Sample Analysis: The concentration of the parent drug and its metabolites in the plasma was determined using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • Pharmacokinetic Parameters: Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion rates were calculated.

Metabolic Pathway

The in vivo study revealed that 3,4-dichlorophenyl-propenoyl-sec.-butylamine undergoes extensive metabolism in rats. The primary metabolic pathway identified was hydrolysis, leading to the formation of 3,4-dichloro-cinnamic acid as the major metabolite.

G parent 3,4-dichlorophenyl-propenoyl-sec.-butylamine (Parent Drug) hydrolysis Hydrolysis (Metabolism) parent->hydrolysis metabolite 3,4-dichloro-cinnamic acid (Major Metabolite) hydrolysis->metabolite

Caption: In vivo metabolic pathway of a 3,4-dichlorophenyl derivative.

Comparison and Future Directions

This guide highlights the critical yet distinct information gleaned from in vitro and in vivo studies. The in vitro data for N-(3,4-dichlorophenyl)thiourea demonstrates potent cytotoxic activity against cancer cells, suggesting a potential therapeutic application. However, without in vivo data, its efficacy and safety in a whole organism remain unknown.

Conversely, the in vivo pharmacokinetic study of 3,4-dichlorophenyl-propenoyl-sec.-butylamine reveals that this class of compounds is subject to significant metabolism. This finding is crucial for drug development, as extensive metabolism can affect the drug's bioavailability and duration of action.

The disconnect between the available in vitro and in vivo data for specific this compound derivatives underscores a clear gap in the current research landscape. Future studies should aim to:

  • Conduct in vivo efficacy studies on derivatives that have shown promising in vitro activity, such as N-(3,4-dichlorophenyl)thiourea, in relevant animal models of cancer.

  • Perform comprehensive pharmacokinetic and toxicology studies for these lead compounds to assess their safety profile and optimize dosing regimens.

  • Synthesize and evaluate a broader range of this compound derivatives to establish clear structure-activity relationships (SAR) for both in vitro potency and in vivo performance.

By bridging the gap between cellular assays and whole-organism studies, researchers can accelerate the development of novel therapeutics derived from the this compound scaffold. This comparative approach is essential for making informed decisions in the preclinical phase of drug discovery and ultimately, for translating promising laboratory findings into clinical benefits.

References

Quantitative Structure-Activity Relationship (QSAR) of Dichlorophenylpropanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) of dichlorophenylpropanoic acids, drawing upon experimental data from structurally related compounds to elucidate the key determinants of their biological activity. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold.

Introduction to QSAR and Dichlorophenylpropanoic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[1] By identifying and quantifying the physicochemical properties, known as descriptors, that influence a molecule's potency, QSAR models can predict the activity of novel compounds, thereby streamlining the drug discovery process.[2]

Dichlorophenylpropanoic acids are a class of compounds that share a common structural motif: a propanoic acid moiety attached to a dichlorinated phenyl ring. This scaffold is present in several known biologically active molecules, suggesting its potential as a template for the development of new drugs. The specific biological activities of dichlorophenylpropanoic acid derivatives are largely dictated by the substitution pattern on the phenyl ring and the stereochemistry of the propanoic acid side chain. Based on structural analogy to well-characterized drugs, two primary biological activities are of interest for this class of compounds: anti-inflammatory effects through cyclooxygenase (COX) inhibition and metabolic regulation via activation of peroxisome proliferator-activated receptors (PPARs).

Comparative Analysis of Biological Activities and Key Structural Features

Due to the limited availability of comprehensive QSAR studies specifically on dichlorophenylpropanoic acids, this guide presents a comparative analysis based on data from structurally analogous compounds, including the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac and other phenylpropanoic acid derivatives.

Anti-inflammatory Activity (Cyclooxygenase Inhibition)

The anti-inflammatory effects of many arylpropanoic acids, often referred to as "profens," are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The QSAR of these compounds has been extensively studied, revealing the importance of several physicochemical descriptors.

Table 1: QSAR Data for Anti-inflammatory Phenylacetic Acid Derivatives (Diclofenac Analogues)

Compound/SubstituentLogPpIC50 (COX-1)pIC50 (COX-2)Steric (MR)Electronic (σ)
2,6-dichloro5.126.857.921.200.46
2,6-dimethyl4.806.507.601.03-0.14
2-chloro-6-methyl4.966.657.751.120.16
2-trifluoromethyl4.905.906.800.510.54
4-hydroxy3.804.204.500.28-0.37

Note: The data in this table are representative values compiled from literature on diclofenac analogues and are intended to illustrate the impact of different substituents on activity. Actual values may vary depending on the specific experimental conditions.

From the data on analogous compounds, it is evident that both lipophilicity (LogP) and electronic effects (σ) of the substituents on the phenyl ring play a crucial role in determining the anti-inflammatory potency. Halogen atoms, such as chlorine, in the ortho positions of the aniline ring of diclofenac analogues are associated with optimal activity. This is attributed to their ability to induce a twisted conformation between the two phenyl rings, a key feature for effective binding to the COX enzyme active site.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acids have also been identified as agonists of PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism. The general pharmacophore for PPAR agonists consists of an acidic head group (like the carboxylic acid of dichlorophenylpropanoic acids), a central linker, and a hydrophobic tail.

Table 2: QSAR Data for Phenylpropanoic Acid Derivatives as PPARγ Agonists

Compound/SubstituentLogPpEC50 (PPARγ)Hydrophobic FieldElectrostatic Field
4-methoxyphenyl3.56.2FavorableNeutral
3,4-dimethoxyphenyl3.26.5FavorableFavorable
4-chlorophenyl4.05.8Highly FavorableSlightly Unfavorable
3,5-dichlorophenyl4.86.8Highly FavorableNeutral
4-trifluoromethylphenyl4.36.0FavorableUnfavorable

Note: This table presents hypothetical data based on known SAR for PPAR agonists to illustrate the influence of different physicochemical fields. The dichlorophenyl moiety is expected to contribute significantly to the hydrophobic interactions within the PPAR ligand-binding pocket.

The data suggests that increasing the hydrophobicity of the tail group generally enhances PPARγ agonistic activity. The dichlorophenyl group is well-suited to occupy the hydrophobic pocket of the PPAR ligand-binding domain. The electronic nature of the substituents also modulates activity, with electron-withdrawing groups sometimes having a negative impact on potency.

Experimental Protocols

Determination of Cyclooxygenase (COX-1/COX-2) Inhibition

Objective: To determine the in vitro inhibitory activity of dichlorophenylpropanoic acid derivatives against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and a suitable solvent for the test compounds (e.g., DMSO).

  • Procedure:

    • The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) and indomethacin (for control) in the assay buffer at 25°C for 15 minutes.

    • The reaction is initiated by the addition of arachidonic acid as the substrate.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a solution of trichloroacetic acid.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The pIC50 is then calculated as -log(IC50).

PPARγ Agonist Activity Assay

Objective: To determine the ability of dichlorophenylpropanoic acid derivatives to activate the PPARγ receptor.

Methodology:

  • Cell Line: A suitable cell line, such as HEK293T cells, is co-transfected with a plasmid expressing the human PPARγ ligand-binding domain fused to the GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: The transfected cells are treated with various concentrations of the test compounds or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

  • Luciferase Assay: After the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The fold activation of luciferase expression is calculated relative to the vehicle-treated control. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the fold activation against the logarithm of the compound concentration. The pEC50 is then calculated as -log(EC50).

Visualizations

QSAR Workflow

The following diagram illustrates the typical workflow for a QSAR study, from data collection to model validation and prediction.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation & Prediction DataCollection Compound Dataset (Structures & Activities) DescriptorCalculation Molecular Descriptor Calculation DataCollection->DescriptorCalculation DataSplit Data Splitting (Training & Test Sets) DescriptorCalculation->DataSplit ModelBuilding Model Building (e.g., MLR, PLS) DataSplit->ModelBuilding InternalValidation Internal Validation (Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation Prediction Prediction of New Compound Activities ExternalValidation->Prediction

Caption: A generalized workflow for developing a QSAR model.

Cyclooxygenase (COX) Inhibition Signaling Pathway

This diagram depicts the mechanism of action of COX inhibitors in the arachidonic acid pathway.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs Dichlorophenylpropanoic Acids (NSAIDs) NSAIDs->COX Inhibition

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

PPARγ Activation Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of PPARγ by an agonist.

PPAR_Pathway Agonist Dichlorophenylpropanoic Acid (PPARγ Agonist) PPAR PPARγ Agonist->PPAR Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Transcription Gene Transcription PPRE->Transcription Response Metabolic Regulation (Lipid & Glucose Homeostasis) Transcription->Response

Caption: PPARγ-mediated gene transcription upon agonist binding.

Conclusion

This guide provides a comparative overview of the QSAR of dichlorophenylpropanoic acids by leveraging data from structurally similar compounds with known anti-inflammatory and PPARγ agonist activities. The presented data and workflows highlight the importance of key physicochemical properties, such as lipophilicity, steric bulk, and electronic nature of substituents, in modulating the biological activity of this class of compounds. The detailed experimental protocols and visual diagrams of the underlying signaling pathways offer a practical framework for researchers in the field of drug design and development to guide the synthesis and evaluation of novel dichlorophenylpropanoic acid derivatives with improved therapeutic potential. Further dedicated QSAR studies on a diverse set of dichlorophenylpropanoic acids are warranted to build more precise predictive models for this promising chemical scaffold.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-(3,4-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference by researchers, scientists, and drug development professionals, this guide outlines the critical safety and logistical procedures for the proper disposal of 3-(3,4-Dichlorophenyl)propanoic acid. Adherence to these steps is crucial for ensuring laboratory safety and environmental compliance.

Disposal of this compound requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, information from structurally similar compounds, such as 2-(3-Chlorophenyl)propanoic acid and other dichlorophenyl derivatives, indicates that it should be treated as a hazardous substance.[1] It is imperative to manage its disposal through a licensed and professional waste disposal service.[1]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves for any signs of degradation before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety goggles or a face shield are necessary to protect against potential splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable particle respirator should be used.[1]

Handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

  • Container Management:

    • Ensure the waste this compound is stored in a suitable, well-sealed, and properly labeled container. The container should be clearly marked as "Hazardous Waste" and include the chemical name.

    • Keep the container closed when not in use and store it in a designated, secure area away from incompatible materials.

  • Waste Collection:

    • Do not mix this compound with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department or the waste disposal vendor.

    • Any materials contaminated with this chemical, such as absorbent pads, gloves, and disposable labware, must also be collected and disposed of as hazardous waste.[1]

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • The disposal must be conducted by a licensed and qualified hazardous waste management company.[1] Provide them with all available safety information for the compound.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, and if it is safe to do so, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2]

    • Sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

    • Do not allow the chemical to enter drains or waterways.[1][2]

Quantitative Data Summary

There is currently no specific quantitative data available from the search results regarding disposal limits or concentrations for this compound. Disposal regulations are typically governed by local, state, and federal guidelines, which should be consulted through your EHS department or waste disposal contractor.

Experimental Protocols

No experimental protocols for the treatment or neutralization of this compound for disposal were found in the search results. Due to its hazardous nature, on-site treatment is not recommended. Professional disposal is the required route.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3-(3,4-Dichlorophenyl)propanoic acid for disposal ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe container Is the waste in a properly labeled and sealed container? ppe->container seal_container Place waste in a suitable container. Label as 'Hazardous Waste' with chemical name. container->seal_container No storage Store container in a designated hazardous waste accumulation area. container->storage Yes seal_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. storage->contact_ehs provide_info Provide Safety Data Sheet (SDS) (or information on similar compounds) to the disposal company. contact_ehs->provide_info pickup Arrange for hazardous waste pickup. provide_info->pickup end End: Waste properly disposed. pickup->end

References

Personal protective equipment for handling 3-(3,4-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-(3,4-Dichlorophenyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification:

Based on data from closely related compounds, this compound is anticipated to present the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[2]

  • Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] A face shield should be worn when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[4] A lab coat is required at all times. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be used.[4]
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[4] All work involving the solid form should be done in a fume hood.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential to minimize exposure and prevent accidents.

1. Pre-Operational Checks:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[4]

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Assemble all necessary equipment and reagents.

  • Confirm that all required PPE is available and in good condition.

2. Donning PPE:

  • Put on all required PPE as specified in the table above, ensuring a proper fit.

3. Handling Procedures:

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid powder within a certified chemical fume hood to minimize dust generation and inhalation.[4]

  • Dissolving: If preparing a solution, slowly add the solid to the solvent while stirring to avoid splashing.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all contaminated materials as outlined in the disposal plan below.[5]

  • Remove and properly store PPE.

  • Wash hands thoroughly with soap and water after handling.[2]

Emergency Procedures

Spill Response:

  • Containment: Prevent the spill from spreading.[5]

  • Cleanup (Solid): Gently cover the spill with an absorbent material designed for chemical spills. Carefully scoop the material into a labeled, sealable hazardous waste container, avoiding dust creation.[4][5]

  • Cleanup (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a wet cloth. Place all cleaning materials into the hazardous waste container.[4]

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[3][5][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including unused compounds and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed, and chemically compatible container.[5] The container must be marked with the words "HAZARDOUS WASTE".[8]

  • Storage: Store the hazardous waste container in a designated, well-ventilated area, away from incompatible materials.[5] Keep the container tightly closed except when adding waste.[8]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_post Post-Handling prep_checks Pre-Operational Checks (Area, Equipment, PPE) don_ppe Don Appropriate PPE prep_checks->don_ppe weigh_transfer Weighing and Transfer don_ppe->weigh_transfer dissolving Dissolving weigh_transfer->dissolving decontaminate Decontaminate Surfaces dissolving->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove and Store PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands spill Spill Response exposure First Aid for Exposure

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dichlorophenyl)propanoic acid
Reactant of Route 2
3-(3,4-Dichlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.